1-(4-Ethylphenyl)ethane-1,2-diamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H16N2 |
|---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
1-(4-ethylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H16N2/c1-2-8-3-5-9(6-4-8)10(12)7-11/h3-6,10H,2,7,11-12H2,1H3 |
InChI Key |
TVIRYCQOSWAKEM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CN)N |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of 1-(4-Ethylphenyl)ethane-1,2-diamine: A Technical Guide
This technical guide provides a comprehensive overview of a proposed synthetic route and expected characterization of 1-(4-Ethylphenyl)ethane-1,2-diamine. The information presented is compiled from established chemical literature and data from analogous compounds, offering a predictive yet robust framework for researchers, scientists, and professionals in drug development.
Introduction
Vicinal diamines are crucial structural motifs in a wide array of biologically active compounds and are pivotal building blocks in medicinal chemistry and materials science.[1][2] Their ability to chelate metals and form hydrogen bonds makes them valuable components in the design of therapeutic agents and catalysts. This compound, in particular, presents an interesting scaffold with potential applications in the development of novel ligands and pharmaceuticals. This guide outlines a feasible synthetic pathway and the expected analytical characterization of this compound.
Proposed Synthetic Pathway
A plausible and efficient two-step synthesis of this compound is proposed, starting from the commercially available 1-(4-ethylphenyl)ethanone. The pathway involves the formation of an oxime intermediate, followed by its reduction to the target diamine.
Experimental Protocols
Step 1: Synthesis of 1-(4-Ethylphenyl)ethanone oxime
This procedure is adapted from established methods for the synthesis of oximes from acetophenones.[3][4]
Materials:
-
1-(4-ethylphenyl)ethanone
-
Hydroxylamine hydrochloride
-
Pyridine
-
Ethanol
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(4-ethylphenyl)ethanone in ethanol.
-
Add hydroxylamine hydrochloride to the solution, followed by the slow addition of pyridine.
-
Heat the reaction mixture to reflux and maintain for a period of 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 1-(4-ethylphenyl)ethanone oxime.
-
The crude product can be purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound
The reduction of the oxime can be achieved using various reducing agents. A common method involves the use of lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Materials:
-
1-(4-Ethylphenyl)ethanone oxime
-
Lithium aluminum hydride (LiAlH₄) or Raney Nickel and Hydrogen gas
-
Anhydrous tetrahydrofuran (THF) or Ethanol
-
Hydrochloric acid
-
Sodium hydroxide
Procedure (using LiAlH₄):
-
In a dry, three-necked round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous THF.
-
Cool the suspension in an ice bath and slowly add a solution of 1-(4-ethylphenyl)ethanone oxime in anhydrous THF.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.
-
Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential addition of water, followed by a 15% sodium hydroxide solution, and then more water.
-
Filter the resulting aluminum salts and wash thoroughly with THF.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable solvent and bubble dry hydrogen chloride gas to precipitate the diamine as its hydrochloride salt.
-
Filter the salt and wash with a small amount of cold solvent.
-
To obtain the free base, dissolve the hydrochloride salt in water, basify with a concentrated sodium hydroxide solution, and extract the diamine with an organic solvent.
-
Dry the organic extract over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.
Characterization Data
Physical Properties of Precursor: 1-(4-ethylphenyl)ethanone
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O | [5] |
| Molecular Weight | 148.20 g/mol | [5] |
| Appearance | Colorless or pale yellow liquid | [6] |
| Boiling Point | 125 °C at 20 mmHg | [6] |
| Density | 0.993 g/mL at 25 °C | [6] |
Predicted Characterization Data for this compound
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, ppm) | δ 7.10-7.30 (m, 4H, Ar-H), δ 4.00-4.20 (m, 1H, CH-NH₂), δ 2.80-3.00 (m, 2H, CH₂-NH₂), δ 2.64 (q, 2H, Ar-CH₂-CH₃), δ 1.50-2.00 (br s, 4H, NH₂), δ 1.23 (t, 3H, Ar-CH₂-CH₃) |
| ¹³C NMR (CDCl₃, ppm) | δ 143.0-145.0 (Ar-C), δ 128.0-129.0 (Ar-CH), δ 126.0-127.0 (Ar-CH), δ 55.0-58.0 (CH-NH₂), δ 48.0-51.0 (CH₂-NH₂), δ 28.5 (Ar-CH₂-CH₃), δ 15.5 (Ar-CH₂-CH₃) |
| IR (KBr, cm⁻¹) | 3300-3400 (N-H stretch, primary amine), 3000-3100 (Ar C-H stretch), 2850-2960 (Aliphatic C-H stretch), 1600-1620 (C=C stretch, aromatic), 1450-1510 (C=C stretch, aromatic), 800-840 (p-disubstituted benzene C-H bend) |
| Mass Spec. (EI) | m/z (%): 164 (M⁺), 147 (M⁺ - NH₃), 135 (M⁺ - C₂H₅), 119 (M⁺ - CH₂NH₂) |
Logical Relationships in Synthesis
The synthesis follows a logical progression from a ketone to a diamine, a common transformation in organic chemistry.
Conclusion
This technical guide provides a detailed, albeit predictive, protocol for the synthesis and characterization of this compound. The proposed methodology is based on well-established and reliable chemical transformations. The tabulated data and workflow diagrams offer a clear and concise resource for researchers aiming to synthesize and study this and related vicinal diamines for applications in drug discovery and materials science. Further experimental validation is necessary to confirm the specific reaction conditions and analytical data presented herein.
References
- 1. Regioselective Three-Component Synthesis of Vicinal Diamines via 1,2-Diamination of Styrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 1-(4-ETHYLPHENYL)ETHAN-1-ONE | CAS 937-30-4 [matrix-fine-chemicals.com]
- 6. 1-(4-ethylphenyl)ethan-1-one, CAS No. 937-30-4 - iChemical [ichemical.com]
An In-depth Technical Guide to 1-(4-Ethylphenyl)ethane-1,2-diamine and Its Analogs
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available scientific data on the specific compound 1-(4-Ethylphenyl)ethane-1,2-diamine is limited. This guide provides a comprehensive overview of the closely related chiral compound, (1R)-1-(4-ethylphenyl)ethane-1,2-diamine, and presents a plausible synthetic route for this class of molecules based on established chemical principles.
Core Physical and Chemical Properties
Due to the scarcity of experimental data for the requested compound, the following table summarizes the known properties of the closely related chiral analog, (1R)-1-(4-ethylphenyl)ethane-1,2-diamine, and the parent compound, ethane-1,2-diamine, to provide a comparative context.
| Property | (1R)-1-(4-ethylphenyl)ethane-1,2-diamine | Ethane-1,2-diamine (en) |
| CAS Number | 1213310-56-5 | 107-15-3[1][2] |
| Molecular Formula | C₁₀H₁₆N₂ | C₂H₈N₂[1][2] |
| Molecular Weight | 164.25 g/mol | 60.10 g/mol [2][3] |
| Appearance | Not specified | Clear, colorless liquid[1][2][3] |
| Boiling Point | Not specified | 118 °C[1] |
| Melting Point | Not specified | 8.5 °C[1][2] |
| Density | Not specified | 0.899 g/mL at 25 °C[1][2] |
| Solubility | Not specified | Miscible with water and alcohol[1] |
| Purity | 95% (as specified by some suppliers) | ≥99% (ReagentPlus®)[1] |
Experimental Protocols: Synthesis of Chiral 1,2-Diamines
Chiral 1,2-diamines are valuable building blocks in medicinal chemistry and asymmetric catalysis. A common and effective method for their synthesis is the reductive amination of α-amino ketones. This process involves the reaction of a ketone with an amine to form an imine, which is then reduced to the corresponding diamine.
Representative Protocol: Asymmetric Reductive Amination for the Synthesis of a Chiral 1,2-Diamine
This protocol describes a general procedure for the synthesis of a chiral 1,2-diamine from a corresponding α-amino ketone. This method is a plausible route for the synthesis of this compound, starting from 1-(4-ethylphenyl)-1-oxopropan-2-amine.
Materials:
-
α-Amino ketone hydrochloride (1.0 eq)
-
Ammonia in methanol (7N solution, 10 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Methanol (solvent)
-
Hydrochloric acid (for pH adjustment)
-
Sodium hydroxide (for workup)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Imine Formation: The α-amino ketone hydrochloride (1.0 eq) is dissolved in methanol. The solution is cooled to 0 °C in an ice bath. A solution of ammonia in methanol (10 eq) is added dropwise to the stirred solution. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours to facilitate the formation of the imine intermediate.
-
Reduction: The reaction mixture is cooled again to 0 °C. Sodium cyanoborohydride (1.5 eq) is added portion-wise, ensuring the temperature does not rise significantly. The reaction is then stirred at room temperature overnight.
-
Quenching and Workup: The reaction is carefully quenched by the dropwise addition of 2N HCl until the pH is acidic, which neutralizes the excess reducing agent. The methanol is then removed under reduced pressure. The aqueous residue is basified with 2N NaOH until the pH is approximately 10-12.
-
Extraction and Purification: The aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is evaporated under reduced pressure to yield the crude diamine. Further purification can be achieved by column chromatography on silica gel.
Mandatory Visualization: Synthesis Workflow
Caption: A generalized workflow for the synthesis of chiral 1,2-diamines.
References
An In-depth Technical Guide to the Discovery and Isolation of 1-(4-Ethylphenyl)ethane-1,2-diamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, isolation, and characterization of 1-(4-Ethylphenyl)ethane-1,2-diamine derivatives. While the specific discovery of this class of compounds is not extensively documented in publicly available literature, their synthesis can be achieved through established methodologies for creating vicinal diamines, a crucial structural motif in medicinal chemistry and asymmetric catalysis. This guide details theoretical synthetic pathways, general experimental protocols, and characterization data based on related structures.
Synthetic Pathways
The primary route for the synthesis of this compound derivatives commences with the commercially available precursor, 4-ethylacetophenone. The general strategies involve the formation of a Schiff base followed by reduction, or direct reductive amination. Asymmetric synthesis approaches can be employed to obtain specific stereoisomers.
A common synthetic approach involves the condensation of a substituted acetophenone with ethylenediamine to form a Schiff base ligand. For instance, N,N′-Bis[1-(4-chlorophenyl)ethylidene]ethane-1,2-diamine has been synthesized by the condensation of 4-chloroacetophenone with ethylenediamine in methanol, catalyzed by sulfuric acid[1]. A similar strategy can be applied to 4-ethylacetophenone.
The resulting Schiff base can then be reduced to the corresponding diamine. Alternatively, direct reductive amination of 4-ethylacetophenone offers a more direct route to the diamine derivatives.
Experimental Protocols
This section provides detailed experimental methodologies for the key steps in the synthesis and isolation of this compound derivatives, adapted from established procedures for analogous compounds.
Synthesis of N,N′-Bis[1-(4-ethylphenyl)ethylidene]ethane-1,2-diamine (Schiff Base)
Materials:
-
4-Ethylacetophenone
-
Ethylenediamine
-
Methanol
-
Concentrated Sulfuric Acid
Procedure:
-
Dissolve 4-ethylacetophenone (2 mmol) in methanol (20 mL).
-
Add ethylenediamine (1 mmol) to the solution.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is filtered, washed with cold methanol, and dried under vacuum to yield the Schiff base.
Reduction of the Schiff Base to this compound
Materials:
-
N,N′-Bis[1-(4-ethylphenyl)ethylidene]ethane-1,2-diamine
-
Sodium Borohydride (NaBH₄)
-
Ethanol
Procedure:
-
Suspend the Schiff base (1 mmol) in ethanol (25 mL).
-
Cool the suspension in an ice bath.
-
Slowly add sodium borohydride (4 mmol) in portions.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude diamine.
-
Purify the crude product by column chromatography.
Characterization Data
The synthesized compounds would be characterized by various spectroscopic methods. The following table summarizes the expected and reported data for related compounds.
| Compound | Method | Expected/Reported Data | Reference |
| N,N′-Bis[1-(4-chlorophenyl)ethylidene]ethane-1,2-diamine | ¹H-NMR | Signals corresponding to aromatic protons, methyl protons, and ethylenediamine bridge protons. | [1] |
| ¹³C-NMR | Resonances for aromatic carbons, imine carbon, methyl carbon, and ethylenediamine carbons. | [1] | |
| IR | Characteristic C=N stretching vibration of the imine group. | [1] | |
| MS | Molecular ion peak corresponding to the calculated molecular weight. | [1] | |
| This compound Derivatives | ¹H-NMR | Signals for the ethyl group (triplet and quartet), aromatic protons, and methine and methylene protons of the diamine backbone. | - |
| ¹³C-NMR | Resonances for the ethyl group carbons, aromatic carbons, and the two carbons of the ethane-1,2-diamine moiety. | - | |
| IR | N-H stretching vibrations for the amine groups. | - | |
| MS | Molecular ion peak confirming the molecular weight of the derivative. | - |
Biological Activity and Signaling Pathways
While specific studies on the biological activity of this compound derivatives are limited, related vicinal diamine and Schiff base derivatives have shown a range of biological activities, including antimicrobial and cytotoxic effects. Metal complexes of Schiff base ligands derived from substituted acetophenones have demonstrated moderate antibacterial potential against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli[1].
The mechanism of action for such compounds often involves their ability to chelate metal ions, which can be crucial for the function of various enzymes. Inhibition of these enzymes can disrupt essential cellular processes in microorganisms.
Conclusion
The synthesis of this compound derivatives can be readily achieved through established synthetic routes such as the formation and subsequent reduction of Schiff bases. These compounds are valuable targets for further investigation due to the known biological activities of related vicinal diamines. The detailed protocols and characterization data provided in this guide serve as a foundation for researchers and drug development professionals interested in exploring this class of molecules for various applications, including the development of new therapeutic agents and chiral ligands for asymmetric synthesis. Further research is warranted to fully elucidate the biological potential and specific molecular targets of these derivatives.
References
In-depth Technical Guide on Theoretical and Computational Studies of 1-(4-Ethylphenyl)ethane-1,2-diamine
A comprehensive review of the theoretical and computational analysis of 1-(4-Ethylphenyl)ethane-1,2-diamine is not currently possible due to a lack of available research and published data on this specific compound.
Extensive searches of scientific databases and scholarly articles did not yield any specific theoretical or computational studies focused on this compound. The existing literature primarily covers related, but structurally distinct, diamine derivatives and their applications.
This guide will, therefore, provide a foundational overview of the methodologies that would be employed in a theoretical and computational study of this molecule, based on common practices in computational chemistry for similar compounds. It will also touch upon the synthesis of related Schiff base ligands and precursors to offer context for potential future experimental and computational work.
Hypothetical Computational Workflow
Should a research initiative be undertaken to investigate this compound, a typical computational workflow would be employed to elucidate its structural, electronic, and reactive properties. The following diagram illustrates a standard procedure for such a study.
Caption: A typical workflow for the theoretical and computational study of a novel molecule.
Experimental Context: Synthesis of Related Compounds
While direct experimental protocols for this compound are not available in the reviewed literature, the synthesis of structurally similar Schiff base ligands provides a relevant experimental framework. For instance, the synthesis of N,N′-Bis[1-(4-chlorophenyl)ethylidene]ethane-1,2-diamine involves the condensation of 4-chloroacetophenone with ethylenediamine in methanol, catalyzed by sulfuric acid[1]. This suggests that a plausible synthetic route to the title compound could involve the reaction of 1-(4-ethylphenyl)ethanone with ethane-1,2-diamine.
Precursor Information
The precursor, 1-(4-ethylphenyl)ethanone, is a known compound with available spectroscopic data.[2][3]
| Property | Value |
| Molecular Formula | C₁₀H₁₂O |
| Molecular Weight | 148.2017 g/mol |
| CAS Registry Number | 937-30-4 |
Potential Areas for Future Research
A dedicated theoretical and computational study of this compound would be a valuable contribution to the field. Such a study could provide fundamental insights into its:
-
Conformational Landscape: Identifying the most stable geometric isomers.
-
Electronic Structure: Understanding the distribution of electrons and the frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity.
-
Spectroscopic Signature: Predicting IR, Raman, and NMR spectra to aid in experimental characterization.
-
Reactivity: Calculating various reactivity descriptors to predict sites susceptible to electrophilic or nucleophilic attack.
-
Potential Applications: Investigating its potential as a ligand in coordination chemistry or as a building block for pharmacologically active molecules through molecular docking studies.
Conclusion
At present, a comprehensive technical guide on the theoretical and computational aspects of this compound cannot be compiled due to the absence of specific research on this molecule. The information provided here serves as a roadmap for future investigations, outlining standard computational methodologies and drawing parallels from the synthesis of related compounds. Further experimental and theoretical work is necessary to elucidate the properties and potential applications of this compound.
References
An In-depth Technical Guide to the Solubility and Stability of 1-(4-Ethylphenyl)ethane-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of the organic compound 1-(4-Ethylphenyl)ethane-1,2-diamine. Given the limited availability of specific experimental data for this compound in publicly accessible literature, this guide focuses on its predicted physicochemical properties based on structurally related compounds and outlines detailed experimental protocols for its thorough characterization. This document is intended to be a practical resource for researchers and professionals involved in drug development and chemical analysis.
Core Compound Information
| Property | Value / Information |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₆N₂ |
| Molecular Weight | 164.25 g/mol |
| Structure | (Chemical structure to be inserted here if possible) |
| CAS Number | 1213310-56-5 (for the (1R)-enantiomer) |
Predicted Solubility Profile
The solubility of this compound is predicted based on the general behavior of low molecular weight amines and substituted ethylenediamines.[1][2] The presence of two amine groups suggests that its solubility will be highly dependent on the pH of the medium. The ethylphenyl group will contribute to its lipophilicity.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water (neutral pH) | Sparingly soluble to insoluble | The hydrophobic ethylphenyl group is expected to dominate, limiting solubility in neutral water. |
| Aqueous Acid (e.g., 5% HCl) | Soluble | The basic amine groups will be protonated to form water-soluble ammonium salts.[1][3][4] |
| Aqueous Base (e.g., 5% NaOH) | Insoluble | The amine groups will remain in their free base form, which is less soluble in aqueous media. |
| Polar Organic Solvents (e.g., Ethanol, Methanol) | Soluble | The amine groups can form hydrogen bonds with polar organic solvents. |
| Nonpolar Organic Solvents (e.g., Diethyl Ether, Dichloromethane) | Soluble | The ethylphenyl group and the overall organic nature of the molecule will promote solubility in nonpolar solvents.[2] |
Experimental Protocol for Solubility Determination
The following protocol outlines a systematic approach to quantitatively determine the solubility of this compound in various solvents.
Materials and Equipment
-
This compound (high purity)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
HPLC-UV or LC-MS/MS system
-
pH meter
-
Volumetric flasks and pipettes
-
Solvents: Purified water, 0.1 M HCl, 0.1 M NaOH, Ethanol, Methanol, Acetonitrile, Diethyl Ether, Dichloromethane
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each solvent in a series of vials.
-
Seal the vials and place them in a thermostatic shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Equilibrate the solutions for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.
-
-
Sample Processing:
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units (e.g., mg/mL or mol/L).
-
Logical Workflow for Solubility Determination
Caption: A flowchart of the experimental steps for determining the solubility of a compound.
Stability Profile and Degradation Pathways
The stability of this compound is crucial for its handling, storage, and potential application in drug development. Amines are known to be susceptible to oxidative degradation and may react with atmospheric carbon dioxide.[5] A comprehensive stability assessment should be conducted following international guidelines, such as those from the ICH.[6][7][8][9][10]
Table 2: Potential Stability Issues and Stress Testing Conditions
| Stress Factor | Conditions | Potential Degradation Pathway |
| Hydrolysis | Acidic (e.g., 0.1 M HCl), Neutral (water), and Basic (e.g., 0.1 M NaOH) conditions at elevated temperatures (e.g., 60 °C).[11] | Generally stable to hydrolysis, but extreme pH and temperature could lead to unforeseen reactions. |
| Oxidation | Exposure to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.[12] | Oxidation of the amine groups to form N-oxides, imines, or other degradation products. |
| Photostability | Exposure to a combination of visible and UV light as per ICH Q1B guidelines.[7] | Photolytic degradation, potentially leading to the formation of colored degradants. |
| Thermal Stability | Exposure to high temperatures (e.g., 80 °C) in both solid and solution states. | Thermal decomposition. |
Experimental Protocol for Stability Assessment
This protocol provides a framework for evaluating the chemical stability of this compound under various stress conditions.
Materials and Equipment
-
This compound
-
Forced-air oven
-
Photostability chamber
-
pH meter
-
HPLC-UV or LC-MS/MS system with a validated stability-indicating method
-
Reagents for stress testing (HCl, NaOH, H₂O₂)
Procedure
-
Forced Degradation (Stress) Studies:
-
Hydrolytic Stability: Prepare solutions of the compound in acidic, basic, and neutral media. Expose them to elevated temperatures and take samples at various time points (e.g., 0, 6, 24, 48 hours).
-
Oxidative Stability: Prepare a solution of the compound and add a solution of hydrogen peroxide. Monitor the degradation over time at room temperature.
-
Photostability: Expose the solid compound and a solution of the compound to a defined light source in a photostability chamber. A control sample should be protected from light.
-
Thermal Stability: Store the solid compound and a solution at an elevated temperature. Analyze samples at different time points.
-
-
Sample Analysis:
-
At each time point, quench the reaction if necessary (e.g., by neutralization or dilution).
-
Analyze the samples using a stability-indicating HPLC method. This method must be able to separate the parent compound from all potential degradation products.
-
Determine the percentage of the remaining parent compound and identify and quantify any major degradation products.
-
-
Long-Term Stability Studies:
-
Store the compound in its intended container closure system under controlled temperature and humidity conditions (e.g., 25 °C/60% RH, 40 °C/75% RH) for an extended period (e.g., up to 24 months).[10]
-
Analyze samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).
-
Logical Workflow for Stability Testing
References
- 1. chemhaven.org [chemhaven.org]
- 2. moorparkcollege.edu [moorparkcollege.edu]
- 3. scribd.com [scribd.com]
- 4. www1.udel.edu [www1.udel.edu]
- 5. asianpubs.org [asianpubs.org]
- 6. scribd.com [scribd.com]
- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
- 10. database.ich.org [database.ich.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Frontiers | Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients [frontiersin.org]
The Synthesis and Utility of 1-(4-Ethylphenyl)ethane-1,2-diamine: A Technical Guide for Chemical Researchers
Introduction
1-(4-Ethylphenyl)ethane-1,2-diamine is a vicinal diamine that holds potential as a valuable building block in the synthesis of novel organic compounds, particularly in the realms of medicinal chemistry and materials science. Its structure, featuring a chiral backbone and an ethylphenyl moiety, makes it an attractive scaffold for the development of new ligands for asymmetric catalysis, as well as for incorporation into pharmacologically active molecules. This technical guide provides a comprehensive overview of the proposed synthesis of this compound, starting from the readily available precursor 1-(4-ethylphenyl)ethanone. It also explores an alternative synthetic strategy and details the experimental protocols for key transformations.
Properties of the Starting Material: 1-(4-Ethylphenyl)ethanone
The primary starting material for the proposed synthesis is 1-(4-ethylphenyl)ethanone, also known as 4'-ethylacetophenone. Its key physical and chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 937-30-4 |
| Molecular Formula | C₁₀H₁₂O |
| Molecular Weight | 148.20 g/mol [1][2] |
| Appearance | Colorless to pale yellow liquid[3] |
| Boiling Point | 125 °C at 20 mmHg[3] |
| Melting Point | -20.6 °C[3] |
| Density | 0.993 g/mL at 25 °C[3] |
| Refractive Index | n20/D 1.5293[3] |
Proposed Synthetic Pathway
A robust three-step synthetic route is proposed for the preparation of this compound from 1-(4-ethylphenyl)ethanone. This pathway involves the formation of an α-azido ketone intermediate, followed by a one-pot reduction of both the azide and ketone functionalities.
References
Methodological & Application
Application Notes and Protocols: Enantioselective Synthesis of 1-(4-Ethylphenyl)ethane-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral vicinal diamines are crucial building blocks in the synthesis of pharmaceuticals, chiral ligands, and catalysts. The enantioselective synthesis of these motifs, particularly from readily available alkenes, is a significant area of research. This document provides detailed application notes and protocols for the enantioselective synthesis of 1-(4-ethylphenyl)ethane-1,2-diamine, a valuable chiral diamine, via the asymmetric diamination of 4-ethylstyrene. The primary method highlighted is the highly efficient catalytic asymmetric diamination using a chiral hypervalent iodine catalyst, which has demonstrated broad substrate scope and excellent enantioselectivity for styrene derivatives.[1][2][3]
Principle of the Method
The core of this synthetic approach is the catalytic enantioselective vicinal diamination of styrenes. This reaction proceeds under intermolecular reaction control, utilizing a chirally modified aryliodine(I) catalyst. The catalytic cycle involves an iodine(I/III) manifold with a common and safe terminal oxidant, 3-chloroperbenzoic acid (m-CPBA).[2][3] This method is noted for its high enantiomeric excesses, typically in the range of 91-98% for a variety of styrene substrates.[3] An environmentally benign solvent combination is often employed, which also helps to suppress undesired side reactions such as epoxidation.[2][3]
Data Presentation
The following table summarizes representative quantitative data for the catalytic asymmetric diamination of various substituted styrenes using a chiral aryliodine(I) catalyst, based on the literature.[2][3] While specific data for 4-ethylstyrene is part of a broader study of 30 examples, the performance with structurally similar substrates provides a strong indication of the expected outcome.
| Substrate | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 4-Fluorostyrene | 20 | 68 | 95 |
| 4-Chlorostyrene | 20 | 75 | 96 |
| 4-Bromostyrene | 20 | 78 | 96 |
| 4-Methylstyrene | 20 | 72 | 95 |
| 4-Ethylstyrene (Expected) | 20 | 70-80 | 94-97 |
| Styrene | 20 | 81 | 94 |
| 3-Chlorostyrene | 20 | 71 | 97 |
| 2-Chlorostyrene | 20 | 65 | 98 |
Note: The data for 4-ethylstyrene is an expected range based on the performance of similar p-alkylated and halogenated styrenes in the cited literature.
Experimental Protocols
This section provides a detailed methodology for the enantioselective synthesis of this compound based on the catalytic asymmetric diamination of styrenes.
Materials and Reagents
-
4-Ethylstyrene (substrate)
-
Chiral iodoarene catalyst (e.g., a derivative of iodo-2,6-diisopropylanisole with chiral auxiliaries)
-
Bismethanesulfonimide (NH(SO₂Me)₂) (nitrogen source)
-
3-Chloroperbenzoic acid (m-CPBA) (terminal oxidant)
-
tert-Butyl methyl ether (t-BuOMe) (solvent)
-
Hexafluoroisopropanol (HFIP) (solvent additive)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Deionized water
Equipment
-
Schlenk flask or oven-dried round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Rotary evaporator
-
Chromatography column
-
Thin-layer chromatography (TLC) plates
-
Chiral High-Performance Liquid Chromatography (HPLC) system for ee determination
General Procedure for Catalytic Asymmetric Diamination
-
To an oven-dried Schlenk flask under an inert atmosphere, add the chiral iodoarene catalyst (0.04 mmol, 20 mol%).
-
Add bismethanesulfonimide (0.3 mmol, 1.5 equiv.).
-
Add 4-ethylstyrene (0.2 mmol, 1.0 equiv.).
-
Add a solvent mixture of t-BuOMe (2.0 mL) and HFIP (0.5 mL).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add 3-chloroperbenzoic acid (m-CPBA, 77% max, 0.4 mmol, 2.0 equiv.) portion-wise over 10 minutes.
-
Stir the reaction mixture at 0 °C for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (5 mL) and a 10% aqueous solution of Na₂S₂O₃ (5 mL).
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the protected diamine product.
Deprotection of the Diamine
The resulting N,N'-bis(methylsulfonyl) diamine can be deprotected to yield the free diamine. Detailed deprotection protocols are available in the supporting information of the cited literature.[4]
Mandatory Visualizations
Experimental Workflow
References
Application Notes and Protocols for 1-(4-Ethylphenyl)ethane-1,2-diamine in Asymmetric Catalysis
Disclaimer: Direct catalytic applications of 1-(4-Ethylphenyl)ethane-1,2-diamine are not extensively documented in publicly available literature. Therefore, these application notes and protocols are based on the performance of structurally analogous and well-characterized chiral ligands, particularly N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), a widely used ligand in asymmetric catalysis. The methodologies and expected outcomes detailed below serve as a representative guide for researchers exploring the catalytic potential of this compound and its derivatives.
Introduction
Chiral 1,2-diamines are a cornerstone of asymmetric catalysis, serving as privileged ligands for a variety of metal-catalyzed transformations. Their C2-symmetric backbone allows for effective stereochemical control in the synthesis of enantiomerically enriched compounds, which are crucial in the development of pharmaceuticals and fine chemicals. This compound, a derivative of 1,2-diphenylethylenediamine (DPEN), is a promising candidate for a chiral ligand. The ethyl group on the phenyl ring can modulate the steric and electronic properties of the resulting metal complex, potentially influencing its catalytic activity and enantioselectivity.
This document provides an overview of the potential applications of this compound, primarily focusing on its use in asymmetric transfer hydrogenation of ketones, a reaction class where its analogs have shown exceptional performance.
Key Application: Asymmetric Transfer Hydrogenation (ATH) of Ketones
Asymmetric transfer hydrogenation is a powerful and practical method for the synthesis of chiral secondary alcohols from prochiral ketones. The reaction typically employs a ruthenium(II) complex of a chiral diamine ligand and a hydrogen donor, such as a mixture of formic acid and triethylamine.
Reaction Scheme:
A representative scheme for the asymmetric transfer hydrogenation of a prochiral ketone to a chiral alcohol, catalyzed by a Ruthenium complex of a chiral diamine ligand.
Quantitative Data Summary
The following table summarizes representative data for the asymmetric transfer hydrogenation of various aromatic ketones using a Ru(II)-TsDPEN catalyst, which is expected to be a good model for the performance of a Ru(II) complex with N-tosylated this compound.
| Entry | Substrate (Ketone) | Product (Alcohol) | Conversion (%) | ee (%) | Catalyst Loading (mol%) | Reference |
| 1 | Acetophenone | 1-Phenylethanol | >99 | 98 (R) | 1 | [1] |
| 2 | 4-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | >99 | 97 (R) | 1 | [1] |
| 3 | 4-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | >99 | 96 (R) | 1 | [1] |
| 4 | 2-Acetylnaphthalene | 1-(Naphthalen-2-yl)ethanol | 98 | 95 (R) | 1 | [1] |
| 5 | Propiophenone | 1-Phenylpropan-1-ol | >99 | 99 (R) | 0.5 | [2] |
Experimental Protocols
Protocol 1: In situ Preparation of the Ru(II)-Diamine Catalyst
Materials:
-
[RuCl2(p-cymene)]2
-
(1S,2S)-N-Tosyl-1-(4-ethylphenyl)ethane-1,2-diamine (or analogous TsDPEN)
-
Anhydrous isopropanol or dichloromethane
-
Triethylamine (Et3N)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [RuCl2(p-cymene)]2 (1 equivalent) and the chiral diamine ligand (2.2 equivalents) in anhydrous isopropanol or dichloromethane.
-
Add triethylamine (2.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 1 hour. The resulting orange to red-brown solution is the active catalyst and can be used directly in the hydrogenation reaction.
Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone
Materials:
-
Acetophenone
-
Formic acid (HCOOH)
-
Triethylamine (Et3N)
-
The pre-formed Ru(II)-diamine catalyst solution
-
Anhydrous solvent (e.g., isopropanol, dichloromethane, or water)
Procedure:
-
Prepare a 5:2 azeotropic mixture of formic acid and triethylamine to serve as the hydrogen source.
-
In a reaction vessel, add the Ru(II)-diamine catalyst (0.5 - 2 mol% relative to the substrate).
-
Add the solvent, followed by the acetophenone substrate (1 mmol).
-
Add the formic acid/triethylamine mixture (2-5 equivalents relative to the substrate).
-
Stir the reaction mixture at the desired temperature (typically 25-50 °C) for the required time (2-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.
-
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.
Visualizations
References
Application Note: Protocol for the Resolution of Racemic 1-(4-Ethylphenyl)ethane-1,2-diamine
Introduction
Chiral vicinal diamines are crucial building blocks in the synthesis of pharmaceuticals and as ligands in asymmetric catalysis. The enantiomers of 1-(4-Ethylphenyl)ethane-1,2-diamine are of significant interest for these applications. This document provides a detailed protocol for the resolution of racemic this compound via diastereomeric salt formation, a common and effective method for separating enantiomers.[1] The protocol is designed for researchers in organic chemistry, medicinal chemistry, and drug development.
The resolution process involves reacting the racemic diamine with a chiral resolving agent to form a pair of diastereomeric salts. These salts exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1] Subsequently, the desired enantiomer of the diamine is recovered by treating the separated diastereomeric salt with a base.
Experimental Protocol
This protocol outlines the resolution of racemic this compound using L-(+)-tartaric acid as the chiral resolving agent.
Materials:
-
Racemic this compound
-
L-(+)-Tartaric acid
-
Methanol
-
Diethyl ether
-
2 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
-
Rotary evaporator
-
pH paper or pH meter
Procedure:
-
Formation of Diastereomeric Salts:
-
In a 250 mL round-bottom flask, dissolve 10.0 g of racemic this compound in 100 mL of methanol.
-
In a separate beaker, dissolve 9.15 g (1.0 equivalent) of L-(+)-tartaric acid in 50 mL of warm methanol.
-
Slowly add the tartaric acid solution to the diamine solution with continuous stirring.
-
Heat the resulting mixture to reflux for 30 minutes.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath for 2 hours to facilitate crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol (2 x 15 mL) and then with diethyl ether (2 x 20 mL) to remove any soluble impurities.
-
Dry the crystals under vacuum to obtain the diastereomeric salt of one enantiomer (e.g., (R,R)-1-(4-Ethylphenyl)ethane-1,2-diamine-L-tartrate).
-
-
Liberation of the Free Diamine:
-
Suspend the dried diastereomeric salt in 100 mL of deionized water.
-
With vigorous stirring, add 2 M NaOH solution dropwise until the pH of the solution reaches 12-14, ensuring all the salt has dissolved and the free diamine has been liberated.
-
Extract the aqueous solution with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous MgSO₄.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched this compound.
-
-
Determination of Enantiomeric Purity:
-
The enantiomeric excess (ee%) of the resolved diamine should be determined by chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation and comparing it to the literature value for the pure enantiomer.
-
Data Presentation
The following table summarizes hypothetical quantitative data for the resolution of racemic this compound with different resolving agents. This data is for illustrative purposes to guide researchers in selecting an appropriate resolving agent.
| Resolving Agent | Molar Ratio (Diamine:Agent) | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee%) of Recovered Diamine | Specific Rotation [α]D (c=1, MeOH) |
| L-(+)-Tartaric Acid | 1:1 | Methanol | 42 | >98% | +45.2° |
| D-(-)-Tartaric Acid | 1:1 | Methanol | 40 | >98% | -44.9° |
| (1R)-(-)-Camphor-10-sulfonic Acid | 1:1 | Ethanol | 35 | 95% | +42.8° |
| (1S)-(+)-Camphor-10-sulfonic Acid | 1:1 | Ethanol | 33 | 94% | -42.5° |
Workflow Diagram
The following diagram illustrates the key steps in the resolution protocol.
Caption: Workflow for the resolution of racemic this compound.
References
Application Notes and Protocols: The Coordination Chemistry of 1-(4-Ethylphenyl)ethane-1,2-diamine
A comprehensive search of scientific literature and chemical databases has revealed a significant lack of published research on the use of 1-(4-ethylphenyl)ethane-1,2-diamine in the preparation of coordination compounds. While the fundamental principles of coordination chemistry would apply to this ligand, there is an absence of specific experimental data, such as detailed synthetic protocols, crystallographic information (bond lengths and angles), or spectroscopic characterizations for its metal complexes.
This scarcity of data prevents the creation of the detailed Application Notes and Protocols as requested, which would require quantitative data for tables and established experimental methodologies.
As a viable alternative, this document will provide the requested detailed Application Notes and Protocols for a closely related and extensively studied ligand: Ethylenediamine (en) . Ethylenediamine (ethane-1,2-diamine) is a foundational bidentate ligand in coordination chemistry, and its behavior provides a strong predictive framework for understanding the potential coordination modes and properties of its derivatives, including this compound. The principles, protocols, and characterization techniques described herein for ethylenediamine complexes are directly applicable to research on less-documented diamine ligands.
Alternative Topic: Ethylenediamine (en) in the Preparation of Coordination Compounds
Introduction
Ethylenediamine (H₂NCH₂CH₂NH₂) is a versatile and widely utilized bidentate ligand in coordination chemistry.[1][2] Its two primary amine groups can chelate to a single metal center, forming a stable five-membered ring.[2] This chelate effect contributes to the thermodynamic stability of the resulting metal complexes. The study of ethylenediamine complexes is fundamental to understanding isomerism, reaction mechanisms, and the application of coordination compounds in various fields, including catalysis and materials science.[3]
Application Notes
1. Synthesis of Tris(ethylenediamine)metal(II) Complexes
A common application of ethylenediamine is the synthesis of homoleptic tris-chelate complexes with first-row transition metals. These [M(en)₃]²⁺ complexes are often crystalline and serve as excellent examples for studying the coordination chemistry of divalent metal ions.[4]
Key Characteristics:
-
Coordination Geometry: Typically octahedral.
-
Isomerism: These complexes are chiral and can exist as enantiomers, designated Δ and Λ.[4]
-
Electronic Properties: The electronic spectra and magnetic properties are dependent on the d-electron configuration of the central metal ion. For example, the d⁹ Cu²⁺ complex exhibits a significant Jahn-Teller distortion.[4]
2. Formation of Heterometallic Coordination Polymers
Ethylenediamine complexes can be used as building blocks for constructing more complex structures, such as heterometallic coordination polymers. For instance, a [Cu(en)₂]²⁺ unit can be linked to a tetrathiocyanatozincate(II) anion, [Zn(NCS)₄]²⁻, to form a one-dimensional zigzag chain.[5]
Key Features:
-
Bridging Ligands: Thiocyanate ions often act as bridging ligands, connecting the two different metal centers.
-
Magnetic Properties: The magnetic interactions between the paramagnetic centers (e.g., Cu²⁺) can be studied, and these interactions are influenced by the geometry of the bridging pathway.[5]
3. Precursor for Schiff Base Ligands
Ethylenediamine is a common starting material for the synthesis of more complex Schiff base ligands.[1][6] These ligands are formed through the condensation reaction of the diamine with aldehydes or ketones. The resulting polydentate Schiff base ligands can coordinate to metal ions through both the imine nitrogen atoms and other donor atoms present in the aldehyde/ketone precursor.[6][7]
Quantitative Data Summary
The following tables summarize key crystallographic data for representative ethylenediamine complexes.
Table 1: Selected Bond Lengths for --INVALID-LINK--₂ Complexes [4]
| Metal (M) | Average M-N Bond Length (Å) |
| Mn(II) | 2.27 |
| Fe(II) | 2.20 |
| Co(II) | 2.15 |
| Ni(II) | 2.12 |
| Cu(II) | 2.16 (average of elongated) |
| Zn(II) | 2.18 |
Table 2: Coordination Geometry Parameters for [Cu(pn)₂Zn(NCS)₄] (pn = 1,2-diaminopropane, a close analog of en) [5]
| Parameter | Value |
| Cu-N Bond Lengths (Å) | 2.01 - 2.03 |
| Cu-S Bond Lengths (Å) | 2.98 - 3.05 |
| Zn-N Bond Lengths (Å) | 1.95 - 1.97 |
| N-Cu-N Bond Angles (°) | 83.9 - 96.1 |
| S-Cu-N Bond Angles (°) | 85.5 - 94.5 |
| N-Zn-N Bond Angles (°) | 103.7 - 114.2 |
Experimental Protocols
Protocol 1: Synthesis of Tris(ethylenediamine)nickel(II) Diacetate, --INVALID-LINK--₂ [4]
Materials:
-
Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)
-
Ethylenediamine (en)
-
Anhydrous diethyl ether
Procedure:
-
Dissolve approximately 25 mg of nickel(II) acetate in 3 mL of ethylenediamine in a 20 mL vial.
-
Heat the solution to 80 °C under a dinitrogen atmosphere.
-
Allow the solution to cool slowly to room temperature.
-
Single crystals suitable for X-ray diffraction will form over a period of 24-48 hours.
-
Isolate the crystals by filtration, wash with a small amount of anhydrous diethyl ether, and dry under vacuum.
Protocol 2: Synthesis of the Schiff Base N,N'-bis(4-methoxybenzylidene)ethylenediamine [8]
Materials:
-
Ethylenediamine
-
p-Anisaldehyde (4-methoxybenzaldehyde)
-
Ethanol
Procedure:
-
Dissolve p-anisaldehyde (2.0 mmol) in 20 mL of ethanol in a round-bottom flask.
-
Slowly add a solution of ethylenediamine (1.0 mmol) in 10 mL of ethanol to the aldehyde solution with stirring.
-
Reflux the mixture for 4 hours.
-
Reduce the volume of the solvent by rotary evaporation.
-
Allow the concentrated solution to stand at room temperature.
-
Collect the resulting crystalline product by filtration and wash with cold ethanol.
Visualizations
Below are diagrams representing the logical workflow for the synthesis and characterization of a generic metal-ethylenediamine complex and the structure of a tris(ethylenediamine)metal cation.
Caption: Workflow for the synthesis and characterization of metal-ethylenediamine complexes.
Caption: Chelation of a central metal ion (M) by three ethylenediamine ligands.
References
- 1. Ethylenediamine - Wikipedia [en.wikipedia.org]
- 2. 19.2 Coordination Chemistry of Transition Metals – Chemistry [wisc.pb.unizin.org]
- 3. pvpcollegepatoda.org [pvpcollegepatoda.org]
- 4. researchgate.net [researchgate.net]
- 5. Influence of the Substituted Ethylenediamine Ligand on the Structure and Properties of [Cu(diamine)2Zn(NCS)4]∙Solv. Compounds [mdpi.com]
- 6. Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl)ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of New Schiff Bases of Ethylenediamine and Benzaldehyde Derivatives, Along with Their Iron Complexes | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 1-(4-Ethylphenyl)ethane-1,2-diamine
These application notes provide detailed methodologies for the quantitative analysis of 1-(4-Ethylphenyl)ethane-1,2-diamine in various matrices. The protocols are intended for researchers, scientists, and professionals involved in drug development and quality control.
Introduction
This compound is a chiral diamine that serves as a critical building block in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this analyte is essential for ensuring the quality, efficacy, and safety of the final drug product. This document outlines three robust analytical methods for its quantification: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Chiral HPLC for enantiomeric separation.
Method 1: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection
This method describes the quantification of total this compound using reverse-phase HPLC with UV detection following pre-column derivatization. Derivatization is often necessary to introduce a chromophore for sensitive UV detection.
Experimental Protocol
1. Sample Preparation:
-
Accurately weigh a sample containing this compound and dissolve it in a suitable solvent (e.g., methanol, acetonitrile).
-
Perform serial dilutions to bring the concentration within the calibration range.
-
For biological matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.
2. Derivatization Procedure:
-
To 100 µL of the sample or standard solution, add 100 µL of a derivatizing agent solution (e.g., 10 mg/mL o-phthalaldehyde (OPA) in borate buffer, pH 9.5, with a small amount of 2-mercaptoethanol).
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature for 2 minutes.[1]
-
Inject a defined volume (e.g., 20 µL) into the HPLC system.
3. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).
-
Start with 30% A, increase to 80% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 330 nm.[1]
-
Injection Volume: 20 µL.
4. Calibration and Quantification:
-
Prepare a series of calibration standards of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) and derivatize them using the same procedure as the samples.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Data Presentation
Table 1: Typical Quantitative Data for HPLC-UV Method
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Workflow Diagram
Caption: Workflow for HPLC-UV quantification.
Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides high selectivity and sensitivity for the quantification of this compound, typically after derivatization to improve volatility and chromatographic behavior.
Experimental Protocol
1. Sample Preparation:
-
Prepare sample solutions as described in the HPLC method.
-
Ensure the solvent is compatible with the derivatization reagent and GC analysis (e.g., dichloromethane, ethyl acetate).
2. Derivatization Procedure:
-
To 100 µL of the sample or standard solution, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
3. GC-MS Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
MS Transfer Line Temperature: 280 °C.[3]
-
Ion Source Temperature: 230 °C.[3]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.
4. Calibration and Quantification:
-
Prepare and derivatize a series of calibration standards.
-
Generate a calibration curve by plotting the peak area of the target ion against the concentration.
-
Quantify the analyte in samples using the calibration curve.
Data Presentation
Table 2: Typical Quantitative Data for GC-MS Method
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | ~10 ng/mL |
| Limit of Quantification (LOQ) | ~30 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Workflow Diagram```dot
Caption: Principle of chiral separation.
References
Application Notes and Protocols: Derivatization of 1-(4-Ethylphenyl)ethane-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the potential derivatization of 1-(4-Ethylphenyl)ethane-1,2-diamine for various applications, drawing upon established methodologies for analogous chiral 1,2-diamines. Due to a lack of specific literature for this compound, the protocols and applications described herein are based on well-documented derivatizations of structurally similar diamines and serve as a guide for its functionalization and use in research and development.
Introduction
This compound is a chiral diamine with significant potential in asymmetric catalysis, drug discovery, and materials science. Its structural features, including a chiral backbone and an aromatic substituent, make it an attractive scaffold for the synthesis of novel ligands, catalysts, and biologically active molecules. Derivatization of the two primary amine groups allows for the fine-tuning of its steric and electronic properties to suit specific applications. Chiral 1,2-diamines are fundamental building blocks in the synthesis of chiral ligands and organocatalysts.[1]
Key Applications and Derivatization Strategies
The primary applications for derivatized this compound are anticipated to be in the fields of asymmetric catalysis and as chiral building blocks in medicinal chemistry.
Asymmetric Catalysis
Chiral 1,2-diamines are extensively used to create ligands for metal-catalyzed asymmetric reactions. The derivatization of this compound can lead to the formation of Schiff bases, amides, sulfonamides, and other ligand types that can coordinate with various transition metals. These metal complexes can then be employed as catalysts in a range of enantioselective transformations.
1. Schiff Base Formation for Chiral Ligands:
The reaction of the diamine with aldehydes or ketones yields chiral Schiff base (diimine) ligands. These are particularly useful in asymmetric synthesis. For instance, Schiff base ligands derived from chiral diamines have been successfully used in the highly enantioselective Nozaki-Hiyama-Kishi reaction.[2]
2. N-Acylation and N-Sulfonylation:
Acylation or sulfonylation of the amine groups can produce bidentate ligands with different steric and electronic environments around the metal center. These modifications can influence the enantioselectivity and catalytic activity of the resulting metal complexes.
Chiral Resolution and Building Blocks
Derivatives of this compound can also be utilized as chiral resolving agents or as key intermediates in the synthesis of complex molecules with specific stereochemistry.
Quantitative Data Summary
The following table summarizes representative yields and enantiomeric excesses (ee) achieved in asymmetric catalysis using derivatives of analogous 1,2-diamines. This data provides an indication of the potential efficacy of catalysts derived from this compound.
| Ligand Type (Derived from Analogous Diamines) | Reaction Type | Catalyst | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Chiral Schiff Base | Michael Addition | Ni(II) Complex | up to 96 | up to 96 | [3] |
| N,N'-Dioxide | Ring-opening of aziridines | Mg(OTf)2 | 97 | 95 | [4] |
| Chiral Diamine Complex | Hydrogenation of dehydroamino acids | Rh(I) Complex | - | up to 99 | [5] |
| Bisphosphine | Ring-opening of aziridines | Ag(I) Complex | up to 99 | up to 94 | [4] |
Experimental Protocols
The following are detailed protocols for common derivatization reactions applicable to this compound, based on established procedures for similar substrates.
Protocol 1: Synthesis of Chiral Schiff Base Ligands
This protocol describes the condensation reaction between a chiral diamine and an aldehyde to form a diimine ligand.
Materials:
-
This compound
-
Substituted Salicylaldehyde (e.g., 3,5-di-tert-butylsalicylaldehyde)
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol in a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Add 2.2 mmol of the substituted salicylaldehyde to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The Schiff base product may precipitate upon cooling. If so, collect the solid by vacuum filtration.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and induce crystallization by adding a small amount of a non-polar solvent (e.g., hexane).
-
Wash the collected crystals with cold ethanol and dry under vacuum.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: N,N'-Bis(trifluoromethanesulfonylation) of the Diamine
This protocol details the synthesis of a bis(sulfonamide) derivative, which can serve as a chiral ligand or intermediate.
Materials:
-
This compound
-
Trifluoromethanesulfonyl chloride (TfCl) or Triflic anhydride (Tf₂O)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N) or Pyridine
-
Schlenk flask or oven-dried glassware
-
Nitrogen or Argon atmosphere
-
Magnetic stirrer
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve 1.0 mmol of this compound in 15 mL of anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add 2.5 mmol of triethylamine or pyridine to the solution.
-
Slowly add 2.2 mmol of trifluoromethanesulfonyl chloride or triflic anhydride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of 10 mL of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the purified N,N'-bis(trifluoromethanesulfonyl) derivative by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Visualizations
The following diagrams illustrate the general workflow for the synthesis and derivatization of 1,2-diamines and a conceptual signaling pathway for the application of a chiral catalyst.
Caption: General workflow for the synthesis, derivatization, and application of 1,2-diamines.
Caption: Conceptual catalytic cycle for an asymmetric transformation using a chiral catalyst.
References
- 1. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]
- 2. Enantioselective synthesis of DIANANE, a novel C2-symmetric chiral diamine for asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RUA [rua.ua.es]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Pharmaceutical Compounds Structurally Related to 1-(4-Ethylphenyl)ethane-1,2-diamine
Introduction:
While direct pharmaceutical applications of 1-(4-Ethylphenyl)ethane-1,2-diamine are not extensively documented in publicly available literature, several structurally related phenethylamine derivatives are established pharmaceutical agents. These compounds share a core phenethylamine scaffold, which is crucial for their biological activity. This document provides detailed application notes and protocols for the synthesis and understanding of three such pharmaceuticals: Phentermine, Diethylpropion, and Phendimetrazine. These examples serve as valuable references for researchers, scientists, and drug development professionals working with related chemical entities.
Phentermine
Application Notes:
Phentermine is a sympathomimetic amine that functions as an appetite suppressant for the short-term management of obesity.[1] Its mechanism of action involves the release of norepinephrine and dopamine, which leads to a state of heightened alertness and reduced hunger.[2][3] Recent studies have also implicated the PI3K/Akt signaling pathway in the conditioned rewarding effects of phentermine.[4] The synthesis of phentermine can be achieved through various routes, with one common method starting from dimethyl benzyl carbinol.
Quantitative Data Summary:
| Starting Material | Key Reagents | Reaction Step | Product | Yield (%) | Purity (%) | Reference |
| Dimethyl benzyl carbinol | Acetic acid, Propionitrile, Sulfuric acid | Acetamide formation | N-(1,1-dimethyl-phenethyl)acetamide | 96.44 | - | [5] |
| N-(1,1-dimethyl-phenethyl)acetamide | n-Butanol, Potassium hydroxide | Hydrolysis | Phentermine (free base) | 96.93 | - | [5] |
| Phentermine (free base) | Dichloromethane, Hydrogen chloride gas | Salt formation | Phentermine Hydrochloride | 95.98 | 99.8 | [5][6] |
| Overall | Phentermine Hydrochloride | ~89.7 | 99.8 | [5][6] |
Experimental Protocols:
Synthesis of N-(1,1-dimethyl-phenethyl)acetamide:
-
To a 250mL three-necked flask, add 49.97g of acetic acid (832.13 mmol) and 68.32g of n-butyronitrile (1.66 mol) and dissolve.
-
Under an ice-water bath, add 25.0g of dimethyl benzyl carbinol (166.43 mmol) dropwise to the flask.
-
After the addition is complete, slowly add 4mL of concentrated sulfuric acid (18.4 mol/L).
-
Remove the ice-water bath and stir the reaction for 8 hours, monitoring for the complete disappearance of the starting material by TLC.
-
Pour the reaction mixture into a 500mL beaker containing 100mL of water, resulting in a turbid solution.
-
Adjust the pH to 7.1 with a 3mol/L KOH solution to precipitate the solid product.
-
Filter the solid under vacuum and wash with water to obtain N-(1,1-dimethyl-phenethyl)acetamide (Yield: 30.7g, 96.44%).[5]
Synthesis of Phentermine free base:
-
Dissolve 30.7g of N-(1,1-dimethyl-phenethyl)acetamide (173.21 mmol) in 200mL of n-butanol.
-
Add 20.78g of potassium hydroxide (519.63 mmol) and heat the mixture to reflux for 9 hours. Monitor the reaction by TLC.
-
After the reaction is complete, pour the mixture into a beaker containing 300mL of water and stir.
-
Extract the product with ethyl acetate. Collect the organic layer and wash it three times with saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation under reduced pressure to obtain an oily product (Yield: 22.7g, 96.93%).[5]
Synthesis of Phentermine Hydrochloride:
-
Dissolve 22.7g of the oily phentermine free base in 120mL of dichloromethane.
-
Bubble hydrogen chloride gas through the solution until a large amount of white solid precipitates.
-
Filter the solid under reduced pressure, wash, and dry to obtain phentermine hydrochloride (Yield: 27.5g, ~95.98%).[5][6]
Signaling Pathway and Experimental Workflow:
Diethylpropion
Application Notes:
Diethylpropion is a sympathomimetic amine used for the short-term treatment of obesity.[7] It acts as a central nervous system stimulant and an appetite suppressant. Its mechanism of action involves increasing the levels of the neurotransmitters dopamine and norepinephrine by inhibiting their reuptake.[8][9] The synthesis of diethylpropion can be achieved from propiophenone.
Quantitative Data Summary:
| Starting Material | Key Reagents | Reaction Step | Product | Yield (%) | Reference |
| Propiophenone | Bromine | Bromination | 2-Bromopropiophenone | - | [10] |
| 2-Bromopropiophenone | Diethylamine | Condensation | Diethylpropion (base) | 80-85 (on a larger scale) | [11] |
| Diethylpropion (base) | Hydrogen chloride | Salt formation | Diethylpropion Hydrochloride | - | [10] |
Experimental Protocols:
Synthesis of 2-Bromopropiophenone:
-
Propiophenone is brominated using bromine to form 2-bromopropiophenone. (Specific reaction conditions and yields are not detailed in the provided search results but this is a standard electrophilic substitution reaction).[10]
Synthesis of Diethylpropion (base):
-
2-Bromopropiophenone is condensed with diethylamine to yield the diethylpropion free base. This reaction is reported to be sensitive to pH.[11]
-
Optimal yields (80-85%) are obtained when the reaction is carried out on a larger scale where the pH can be more readily controlled.[11]
Synthesis of Diethylpropion Hydrochloride:
-
The purified diethylpropion free base is dissolved in a suitable solvent.
-
The solution is treated with hydrogen chloride to form the hydrochloride salt.[10]
Mechanism of Action and Experimental Workflow:
Phendimetrazine
Application Notes:
Phendimetrazine is a sympathomimetic amine of the morpholine chemical class, used as a short-term appetite suppressant.[8] It functions as a prodrug, being metabolized in the liver to its active form, phenmetrazine.[12][13] Phenmetrazine is a norepinephrine-dopamine releasing agent.[12] This metabolic conversion allows for a more sustained release of the active compound.[13]
Quantitative Data Summary:
| Starting Material | Key Reagents | Reaction Step | Product | Yield (%) | Reference |
| N-methylethanolamine, 2-bromopropiophenone | - | Condensation | Intermediate (3) | - | [8][12] |
| Intermediate (3) | Formic acid | Reductive cyclization | Phendimetrazine | - | [8][12] |
Experimental Protocols:
Synthesis of Phendimetrazine:
-
N-methylethanolamine is reacted with 2-bromopropiophenone to form an intermediate compound.[8][12]
-
This intermediate is then reductively cyclized using formic acid to yield phendimetrazine.[8][12] (Detailed reaction conditions and yields are not available in the provided search results).
Mechanism of Action and Experimental Workflow:
References
- 1. What is the mechanism of Phendimetrazine Tartrate? [synapse.patsnap.com]
- 2. Chronic phenmetrazine treatment promotes D2 dopaminergic and α2-adrenergic receptor desensitization and alters phosphorylation of signaling proteins and local cerebral glucose metabolism in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis method of phentermine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 4. Phentermine induces conditioned rewarding effects via activation of the PI3K/Akt signaling pathway in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN103992228A - Synthesis method of phentermine hydrochloride - Google Patents [patents.google.com]
- 6. Uptake and release effects of diethylpropion and its metabolites with biogenic amine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PHENTERMINE synthesis - chemicalbook [chemicalbook.com]
- 8. diethylpropion | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Neurochemical and behavioral effects elicited by bupropion and diethylpropion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diethylpropion | C13H19NO | CID 7029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. US2816929A - Process for beta-diethylaminopropiophenone - Google Patents [patents.google.com]
- 12. Phendimetrazine - Wikipedia [en.wikipedia.org]
- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 1-(4-Ethylphenyl)ethane-1,2-diamine as a Catalyst in Asymmetric Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on the established catalytic activity of structurally similar chiral 1,2-diamines. As of the date of this document, specific literature detailing the catalytic use of 1-(4-Ethylphenyl)ethane-1,2-diamine is not available. The provided information serves as a representative and predictive guide for its potential applications in asymmetric catalysis.
Introduction
Chiral 1,2-diamines are a cornerstone of modern asymmetric synthesis, serving as highly effective organocatalysts and ligands for metal-catalyzed reactions. Their utility stems from their rigid C2-symmetric backbone, which creates a well-defined chiral environment essential for high enantioselectivity. This compound is a chiral diamine with potential applications in a variety of asymmetric transformations, including but not limited to, Michael additions, Mannich reactions, and aldol reactions. Its structural similarity to well-known catalysts like 1,2-diphenylethane-1,2-diamine (DPEN) suggests its utility in promoting stereoselective bond formation. This document outlines a potential application of this compound as an organocatalyst in the asymmetric Michael addition of ketones to nitroalkenes, a key carbon-carbon bond-forming reaction.
Application: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
The conjugate addition of carbon nucleophiles to α,β-unsaturated compounds, known as the Michael addition, is a fundamental transformation in organic synthesis. The use of chiral organocatalysts to control the stereochemical outcome of this reaction is of significant interest. This compound is proposed to catalyze the asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene, yielding the corresponding adduct with high diastereo- and enantioselectivity.
Proposed Catalytic Cycle
The catalytic cycle is believed to proceed through the formation of a chiral enamine intermediate from the reaction of the ketone with the primary diamine catalyst. This enamine then attacks the nitroalkene in a stereocontrolled fashion, directed by the chiral scaffold of the catalyst. Subsequent hydrolysis releases the product and regenerates the catalyst for the next cycle.
Caption: Proposed catalytic cycle for the Michael addition.
Data Presentation: Catalyst Performance
The following table summarizes hypothetical performance data for the this compound catalyzed Michael addition of various ketones to nitroalkenes. This data is illustrative and based on typical results obtained with similar chiral diamine catalysts.
| Entry | Ketone | Nitroalkene | Solvent | Time (h) | Yield (%) | dr (syn/anti) | ee (%) |
| 1 | Cyclohexanone | trans-β-Nitrostyrene | Toluene | 24 | 92 | 95:5 | 94 |
| 2 | Cyclopentanone | trans-β-Nitrostyrene | CH2Cl2 | 36 | 88 | 92:8 | 91 |
| 3 | Acetone | trans-β-Nitrostyrene | THF | 48 | 75 | - | 85 |
| 4 | Cyclohexanone | 1-Nitro-2-phenylethene | Toluene | 24 | 95 | 96:4 | 96 |
| 5 | Cyclohexanone | (E)-2-(4-chlorophenyl)-1-nitroethene | Toluene | 30 | 90 | 94:6 | 93 |
Experimental Protocols
General Procedure for the Asymmetric Michael Addition
This protocol is adapted from established procedures for similar reactions catalyzed by chiral 1,2-diamines.[1]
Materials:
-
This compound (catalyst)
-
trans-β-Nitrostyrene (Michael acceptor)
-
Cyclohexanone (Michael donor)
-
Toluene (solvent, anhydrous)
-
4-Nitrobenzoic acid (co-catalyst/additive, optional)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (0.02 mmol, 10 mol%).
-
If using an additive, add 4-nitrobenzoic acid (0.02 mmol, 10 mol%).
-
Add anhydrous toluene (1.0 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add trans-β-nitrostyrene (0.2 mmol, 1.0 equiv).
-
Add cyclohexanone (1.0 mmol, 5.0 equiv).
-
Stir the reaction mixture at room temperature for the time indicated in the data table (e.g., 24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired Michael adduct.
-
Determine the yield, diastereomeric ratio (dr) by ¹H NMR spectroscopy, and enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Experimental Workflow Diagram
Caption: General experimental workflow.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Refer to the Safety Data Sheets (SDS) for all reagents before use.
-
Solvents are flammable; keep away from ignition sources.
Conclusion
This compound holds significant promise as a chiral organocatalyst for asymmetric transformations. Based on the established reactivity of analogous 1,2-diamines, it is anticipated to be an effective catalyst for reactions such as the asymmetric Michael addition, providing access to enantioenriched products that are valuable intermediates in pharmaceutical and fine chemical synthesis. The protocols and data presented herein provide a solid foundation for researchers to begin exploring the catalytic potential of this compound. Further optimization of reaction conditions, including solvent, temperature, and catalyst loading, may lead to even higher yields and selectivities.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(4-Ethylphenyl)ethane-1,2-diamine
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the purification of 1-(4-Ethylphenyl)ethane-1,2-diamine and similar compounds.
Q1: My crude product is a dark, oily residue. What is the first purification step I should consider?
A1: For a crude, oily diamine, an initial acid-base extraction is often the most effective first step. This procedure isolates the basic diamine from non-basic impurities.
-
Procedure: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Wash the organic solution with an aqueous acid solution (e.g., 1M HCl) to protonate the diamine, transferring it to the aqueous phase as a salt. The organic layer, containing non-basic impurities, can be discarded.
-
Troubleshooting:
-
Emulsion Formation: If an emulsion forms at the interface, add a small amount of brine (saturated NaCl solution) to break it.
-
Low Recovery: Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) to fully protonate the diamine.
-
After extraction, the free diamine can be recovered by basifying the aqueous layer (e.g., with 2M NaOH) to a high pH (> 12) and then extracting it back into an organic solvent.
Q2: I'm struggling to crystallize the free diamine. What are my options?
A2: Free diamines, especially chiral ones, can be difficult to crystallize directly from solvents. A common and highly effective strategy is to form a salt with a suitable acid, which often results in a more crystalline solid.[1][2]
-
Salt Formation: Reacting the diamine with a chiral acid like tartaric acid can also facilitate the separation of enantiomers through diastereomeric crystallization.[2][3][4]
-
Solvent Selection: For recrystallization of diamine salts, a polar solvent or a mixture of solvents is often required.[5] It's crucial to choose a solvent system where the salt has high solubility at elevated temperatures but low solubility at room temperature or below.[6]
-
Troubleshooting:
-
Oiling Out: If the product "oils out" instead of crystallizing, this indicates the solvent is too nonpolar or the cooling is too rapid. Try a more polar solvent system or allow the solution to cool more slowly.
-
No Crystals Form: If no crystals form upon cooling, the solution may be too dilute, or the compound is too soluble. Try to concentrate the solution or add a less polar anti-solvent dropwise until turbidity is observed, then warm slightly to redissolve and cool slowly.[5]
-
Q3: Column chromatography of my diamine results in significant streaking and poor separation. How can I improve this?
A3: The basic nature of amines leads to strong interactions with the acidic silica gel, causing streaking and irreversible adsorption.[7]
-
Solution 1: Basic Modifier: Add a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide, to the eluent (typically 0.5-2%).[8] This neutralizes the acidic sites on the silica gel, leading to sharper peaks and better recovery.
-
Solution 2: Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral) or amine-functionalized silica, which are more compatible with basic compounds.[7][8]
-
Solution 3: Reversed-Phase Chromatography: For highly polar amines, reversed-phase chromatography with an aqueous-organic mobile phase may be a suitable alternative.[9][10]
Q4: How can I confirm the purity and enantiomeric excess of my final product?
A4: A combination of techniques is necessary to assess purity.
-
Chemical Purity: Use Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) to determine chemical purity.
-
Enantiomeric Excess (ee): Chiral HPLC is the most common method for determining the enantiomeric excess.[][12] This requires a chiral stationary phase (CSP) that can differentiate between the two enantiomers.
Experimental Protocols
Protocol 1: Purification by Diastereomeric Salt Crystallization
This protocol is a general guideline for chiral resolution.
-
Salt Formation: Dissolve 1.0 equivalent of the crude this compound in a minimal amount of a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent.
-
Crystallization: Slowly add the acid solution to the diamine solution with stirring. If crystals do not form immediately, allow the solution to stand at room temperature, followed by cooling in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Analysis: Determine the diastereomeric excess of the crystalline salt.
-
Liberation of Free Amine: Dissolve the purified salt in water, basify with a strong base (e.g., NaOH) to pH > 12, and extract the pure enantiomer of the diamine with an organic solvent.
-
Drying and Concentration: Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Protocol 2: Flash Column Chromatography of a Basic Diamine
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent system.
-
Column Packing: Pack the column with the silica gel slurry.
-
Eluent Preparation: Prepare the mobile phase, for example, a gradient of methanol in dichloromethane (DCM) with a constant 1% triethylamine (TEA) throughout.
-
Sample Loading: Dissolve the crude diamine in a minimal amount of the initial eluent and load it onto the column.
-
Elution: Run the column, collecting fractions and monitoring by Thin Layer Chromatography (TLC).
-
Fraction Pooling and Concentration: Combine the pure fractions and remove the solvent and TEA under reduced pressure.
Data Presentation
The following tables present hypothetical data for illustrative purposes.
Table 1: Comparison of Purification Techniques
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Acid-Base Extraction | 65 | 85 | 90 | Good for initial cleanup. |
| Recrystallization (as HCl salt) | 85 | 98 | 75 | Effective for removing polar impurities. |
| Column Chromatography (Silica + 1% TEA) | 85 | >99 | 60 | Good for removing closely related impurities. |
| Diastereomeric Crystallization (with L-tartaric acid) | Racemic | >99 (for one diastereomer) | 40 (theoretical max 50%) | For enantiomeric separation. |
Table 2: Chiral HPLC Method Parameters (Hypothetical)
| Parameter | Value |
| Column | Chiralcel OD-H |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (R-enantiomer) | 8.5 min |
| Retention Time (S-enantiomer) | 10.2 min |
Visualizations
References
- 1. US2739981A - Diamines and salts thereof - Google Patents [patents.google.com]
- 2. youtube.com [youtube.com]
- 3. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. biotage.com [biotage.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
optimization of reaction conditions for 1-(4-Ethylphenyl)ethane-1,2-diamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Ethylphenyl)ethane-1,2-diamine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via a reductive amination pathway, a common method for synthesizing such vicinal diamines.
Q1: Why is the yield of my this compound consistently low?
A1: Low yields can stem from several factors. Consider the following:
-
Inefficient Imine Formation: The initial condensation between 4-ethylphenylglyoxal and ammonia to form the diimine intermediate is crucial. Ensure anhydrous conditions, as water can hinder this step. The equilibrium may also be unfavorable.
-
Suboptimal Reducing Agent: The choice and amount of reducing agent are critical. Sodium borohydride (NaBH₄) is a common choice, but its reactivity is highly dependent on the solvent and temperature. Over-reduction or side reactions can occur if conditions are not optimized.
-
Reaction Temperature: Both the imine formation and reduction steps are temperature-sensitive. Imine formation may require gentle heating, while the reduction is typically performed at a lower temperature to control selectivity.
-
Catalyst Deactivation (if applicable): If using a catalytic hydrogenation method (e.g., H₂/Pd-C), the catalyst may be poisoned by impurities in the starting materials or solvent.
Q2: My reaction is not going to completion, and I observe unreacted starting material. What should I do?
A2: Incomplete conversion is a common issue. Here are some troubleshooting steps:
-
Reaction Time: The reaction may simply require more time. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Stoichiometry of Reagents: Ensure that the molar ratios of your reactants are correct. An excess of the amine source (e.g., ammonia or an ammonia equivalent) and the reducing agent may be necessary to drive the reaction to completion.
-
Mixing: In heterogeneous reactions, such as those involving a solid-supported catalyst, ensure efficient stirring to overcome mass transfer limitations.
Q3: I am observing significant side product formation. How can I improve the selectivity?
A3: Side product formation often competes with the desired reaction pathway. To enhance selectivity:
-
Control of Reaction Temperature: As mentioned, temperature control is vital. Running the reduction at a lower temperature can often improve selectivity by minimizing over-reduction or the formation of other byproducts.
-
Choice of Solvent: The solvent can influence the reaction pathway. Protic solvents like methanol or ethanol are often used for borohydride reductions. Experimenting with different solvents may improve the outcome.
-
pH Control: The pH of the reaction mixture can be important, especially during imine formation and reduction. Maintaining an optimal pH can favor the desired reaction.
Q4: I am having difficulty purifying the final product. What purification strategies are recommended?
A4: Purification of diamines can be challenging due to their basicity and potential for multiple protonation states.
-
Extraction: A standard workup involves an aqueous extraction to remove inorganic salts. Carefully adjusting the pH of the aqueous layer can help in separating the diamine into the organic phase.
-
Crystallization: If the product is a solid, crystallization can be an effective purification method. Screening different solvent systems is recommended. The product can also be crystallized as a salt (e.g., hydrochloride or tartrate salt), which often yields well-defined crystals and can aid in chiral resolution if applicable.
-
Column Chromatography: If the product is an oil or difficult to crystallize, column chromatography on silica gel or alumina can be employed. A solvent system containing a small amount of a basic modifier (e.g., triethylamine) can help to prevent streaking of the amine on the column.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A prevalent method is the reductive amination of a suitable α-keto aldehyde or a related precursor. A plausible two-step, one-pot synthesis involves the reaction of 4-ethylphenylglyoxal with an ammonia source to form an intermediate diimine, which is then reduced in situ to the desired 1,2-diamine.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting material and the appearance of the product. Staining with a suitable agent, such as ninhydrin, can help visualize the amine products. For more quantitative analysis, techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Standard laboratory safety practices should be followed. This includes working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE), such as safety glasses, gloves, and a lab coat. Reagents like sodium borohydride should be handled with care as they can react violently with water and acids to produce flammable hydrogen gas.
Q4: Can this synthesis be scaled up?
A4: Yes, but careful consideration of several factors is necessary for a successful scale-up. These include heat transfer, mixing efficiency, and the safe addition of reagents. A thorough process safety analysis should be conducted before attempting a large-scale synthesis.
Data Presentation
The following table provides an example of how to systematically present data when optimizing a reaction parameter, in this case, the effect of temperature on the yield of this compound.
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | 0 | 6 | 45 | 92 |
| 2 | 25 (Room Temp) | 4 | 65 | 95 |
| 3 | 40 | 4 | 62 | 90 |
| 4 | 60 | 2 | 55 | 85 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols & Visualizations
Proposed Experimental Protocol for this compound
This protocol describes a representative procedure for the synthesis of this compound via reductive amination.
Materials:
-
4-Ethylphenylglyoxal hydrate
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Ammonium acetate
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Sodium cyanoborohydride (NaBH₃CN) or Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
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Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 4-ethylphenylglyoxal hydrate (1.0 eq) in methanol, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/diimine.
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Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (2.0 eq) or sodium borohydride (2.0 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol with 1% triethylamine) or by crystallization.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.
A troubleshooting workflow for the synthesis of this compound.
Technical Support Center: Enantiomeric Excess Determination of 1-(4-Ethylphenyl)ethane-1,2-diamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enantiomeric excess (ee) determination of 1-(4-Ethylphenyl)ethane-1,2-diamine.
Troubleshooting Guide
Chiral High-Performance Liquid Chromatography (HPLC)
Question: I am not seeing any separation of my enantiomers on a chiral HPLC column. What should I do?
Answer:
Lack of separation, or co-elution, is a common issue when developing a chiral HPLC method. Here are several steps to troubleshoot this problem:
-
Column Selection: The choice of chiral stationary phase (CSP) is critical. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for chiral amines. If one type of CSP does not provide separation, try a different one with an alternative chiral selector.
-
Mobile Phase Composition:
-
Normal Phase: Start with a simple mobile phase, such as a mixture of hexane and isopropanol. Systematically vary the ratio of the polar modifier (isopropanol). Small changes in the percentage of the alcohol can significantly impact selectivity.[1]
-
Additives: For basic compounds like diamines, the addition of a small amount of an amine modifier (e.g., diethylamine, DEA, or ethanolamine, ETA) to the mobile phase can improve peak shape and sometimes enhance separation by minimizing interactions with acidic sites on the silica support.
-
-
Temperature: Temperature can influence the interactions between the analyte and the CSP. Try running the analysis at different temperatures (e.g., 10°C, 25°C, and 40°C). Lower temperatures often, but not always, improve resolution.
-
Flow Rate: Decreasing the flow rate can increase the efficiency of the separation and may improve resolution.
Question: My peaks are broad and tailing. How can I improve the peak shape?
Answer:
Poor peak shape can compromise resolution and integration, leading to inaccurate ee values. Consider the following:
-
Mobile Phase Additives: As mentioned above, adding a basic modifier like DEA to your mobile phase can significantly reduce peak tailing for amines.
-
Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion.[2]
-
Column Contamination: Adsorption of impurities from your sample onto the column can lead to poor peak shape.[2] Try flushing the column with a strong solvent (check the column's manual for solvent compatibility).[2]
Question: I had good separation, but now the resolution is decreasing over time. What is happening?
Answer:
A decline in column performance can be due to several factors:
-
Column Contamination: See the point above. Regular column flushing is recommended.
-
Column "Memory" Effects: If the column has been used with different mobile phase additives (e.g., acidic and basic modifiers), it can retain traces of these, affecting subsequent separations.[3] It is best to dedicate a column to a specific type of analysis or use a rigorous washing procedure between different methods.[3]
-
Stationary Phase Degradation: Using incompatible solvents or extreme pH can damage the chiral stationary phase. Always operate within the column manufacturer's recommended conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: I am using a chiral solvating agent (CSA), but I don't see any splitting of my signals for the two enantiomers.
Answer:
Several factors can lead to a lack of enantiomeric discrimination in NMR with a CSA:
-
Choice of CSA: The interaction between the analyte and the CSA must be strong enough and create a sufficiently different magnetic environment for the two diastereomeric complexes. For diamines, chiral acids (e.g., Mosher's acid, mandelic acid, or camphorsulfonic acid) are good candidates. You may need to screen several different CSAs.
-
Solvent: The solvent plays a crucial role in the interactions. Non-polar solvents like benzene-d6 or toluene-d8 often enhance the discrimination by promoting the association between the analyte and the CSA.
-
Concentration and Stoichiometry: The relative concentrations of your diamine and the CSA are important.[4] You may need to titrate the CSA to find the optimal ratio for maximum separation of the signals. An excess of the CSA is often required.
-
Temperature: Lowering the temperature can slow down the exchange processes between the free and complexed species, sometimes leading to sharper signals and better resolution.
Question: The peaks for my two enantiomers are overlapping, making integration difficult.
Answer:
Peak overlap is a common challenge that can lead to inaccurate ee determination.[4] Here are some strategies to improve signal separation:
-
Higher Field Strength: If available, use a higher field NMR spectrometer. The chemical shift dispersion increases with the magnetic field strength, which can resolve overlapping signals.
-
Optimize CSA and Solvent: As mentioned above, screen different CSAs and solvents to maximize the chemical shift difference (Δδ) between the diastereomeric complexes.
-
Use a Chiral Derivatizing Agent (CDA): Instead of a CSA, you can covalently react your diamine with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form stable diastereomers. These diastereomers often exhibit larger chemical shift differences than the transient complexes formed with CSAs.[5]
-
31P NMR: If using a phosphorus-containing CDA, 31P NMR can be a powerful tool, often providing sharp signals with large chemical shift dispersion, simplifying quantification.[6]
Frequently Asked Questions (FAQs)
Q1: What is the best method to determine the enantiomeric excess of this compound?
A1: Both chiral HPLC and NMR spectroscopy are suitable methods. Chiral HPLC is often more sensitive and can be scaled up for preparative separation. NMR spectroscopy, particularly with a chiral derivatizing agent, can be faster for a small number of samples and does not require specialized chromatography equipment beyond a standard NMR spectrometer. The "best" method depends on the available equipment, sample purity, and the required level of accuracy.
Q2: How can I be sure my ee measurement is accurate?
A2: To ensure accuracy, it is crucial to:
-
Analyze a Racemic Standard: First, analyze a 50:50 mixture of your enantiomers (a racemate). This will confirm that you are separating the two enantiomers and allow you to establish the retention times (for HPLC) or chemical shifts (for NMR) for each. For HPLC, the peak areas for the racemate should be approximately equal.
-
Ensure Baseline Resolution: In HPLC, the peaks for the two enantiomers should be fully separated (baseline resolved) for accurate integration.
-
Check for Linearity: If possible, prepare samples with known, varying ee values to confirm that the measured ee is linear with the actual ee.
Q3: Can I use a chiral gas chromatography (GC) method?
A3: Chiral GC can be a viable option, but it often requires derivatization of the diamine to make it more volatile and thermally stable. Common derivatizing agents include trifluoroacetyl (TFA) or pentafluoropropionyl (PFP) groups.
Data Presentation
Table 1: Hypothetical Chiral HPLC Method Parameters for Baseline Separation.
| Parameter | Condition 1 | Condition 2 |
| Column | Chiralpak® IA | Chiralcel® OD-H |
| Mobile Phase | Hexane/Isopropanol/DEA (80:20:0.1, v/v/v) | Hexane/Ethanol (90:10, v/v) |
| Flow Rate | 0.8 mL/min | 1.0 mL/min |
| Temperature | 25°C | 20°C |
| Detection | UV at 220 nm | UV at 220 nm |
| Retention Time (Enantiomer 1) | ~ 8.5 min | ~ 12.1 min |
| Retention Time (Enantiomer 2) | ~ 9.7 min | ~ 13.5 min |
| Resolution (Rs) | > 2.0 | > 1.8 |
Note: These are starting points for method development and will require optimization.
Table 2: Hypothetical 1H NMR Data after Derivatization with (R)-Mosher's Acid Chloride.
| Proton Signal | Diastereomer from (S)-Diamine (ppm) | Diastereomer from (R)-Diamine (ppm) | Δδ (ppm) |
| Methine (CH-NH) | 4.95 | 5.05 | 0.10 |
| Methylene (CH2-NH) | 3.60 | 3.72 | 0.12 |
| Ethyl (CH2) | 2.65 | 2.65 | 0.00 |
| Ethyl (CH3) | 1.22 | 1.22 | 0.00 |
Note: Signals from the aromatic rings and the derivatizing agent are not shown. The protons closest to the stereogenic centers are most likely to show significant chemical shift differences.
Experimental Protocols
Protocol 1: Chiral HPLC Method Development
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Column: Start with a polysaccharide-based chiral stationary phase (e.g., Chiralpak® IA, 4.6 x 250 mm, 5 µm).
-
Sample Preparation: Prepare a ~1 mg/mL solution of the racemic this compound in the mobile phase.
-
Initial Mobile Phase: Begin with a mobile phase of 80:20 (v/v) hexane:isopropanol with 0.1% diethylamine (DEA).
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Injection volume: 10 µL.
-
Detection: UV at 220 nm.
-
-
Optimization:
-
If no separation is observed, systematically vary the isopropanol content from 5% to 30%.
-
If peaks are broad, ensure DEA is present.
-
If separation is partial, try reducing the flow rate to 0.5 mL/min or lowering the temperature to 15°C.
-
If still unsuccessful, switch to a different chiral column (e.g., Chiralcel® OD-H) and repeat the optimization process.
-
Protocol 2: NMR Analysis using a Chiral Derivatizing Agent ((R)-Mosher's Acid Chloride)
-
Sample Preparation: In an NMR tube, dissolve ~5 mg of this compound in 0.7 mL of deuterated chloroform (CDCl3). Add a small amount of a non-basic proton scavenger like pyridine or triethylamine (use with caution as it can interfere with signals).
-
Derivatization: Add a slight molar excess of (R)-Mosher's acid chloride to the NMR tube. Cap the tube and mix gently. The reaction is usually rapid.
-
NMR Acquisition: Acquire a standard proton (1H) NMR spectrum.
-
Analysis:
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Identify a well-resolved pair of signals corresponding to the two diastereomers formed. Protons alpha to the nitrogen atoms are often good candidates.
-
Carefully integrate both signals.
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Calculate the enantiomeric excess using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100.
-
Mandatory Visualization
References
- 1. Chiral separation problem - Chromatography Forum [chromforum.org]
- 2. chiraltech.com [chiraltech.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 1-(4-Ethylphenyl)ethane-1,2-diamine under reaction conditions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability and use of 1-(4-Ethylphenyl)ethane-1,2-diamine in experimental research. The information is targeted towards researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
While specific stability data for this compound is not extensively documented in publicly available literature, its stability can be inferred from similar aliphatic diamines like ethylenediamine. It is expected to be a basic compound sensitive to air and moisture.[1][2] It can react with atmospheric carbon dioxide to form carbamate salts, which may appear as a solid crust.[2] For long-term storage, it is advisable to keep the compound under an inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed container in a cool, dry place.
Q2: What are the expected degradation pathways for this compound under thermal stress?
Based on studies of similar aqueous diamine solvents, the primary thermal degradation route for this compound likely involves the formation of a carbamate intermediate. This intermediate can then undergo intermolecular cyclization to form an imidazolidinone derivative or react with another diamine molecule via nucleophilic attack to form a urea compound.[3][4][5]
Q3: With which common laboratory reagents is this compound incompatible?
As a diamine, this compound is incompatible with strong acids, strong oxidizing agents, and chlorinated organic compounds.[2] It will react with aldehydes and ketones to form Schiff bases or imidazolidines.[1] Reactions with carboxylic acids and their derivatives will lead to amide formation. Contact with certain metal halides can also lead to reactions.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during reactions involving this compound.
Issue 1: Low Reaction Yield
Possible Causes:
-
Degradation of the diamine: The compound may have degraded due to improper storage or handling, leading to lower active concentration.
-
Side reactions: The diamine may be participating in unintended side reactions with the solvent, reagents, or atmospheric components.
-
Suboptimal reaction conditions: The temperature, pressure, or pH of the reaction may not be ideal for the desired transformation.
Troubleshooting Steps:
-
Verify Amine Quality: Use a fresh sample of the diamine or purify the existing stock. Purity can be checked by techniques like NMR or GC-MS.
-
Inert Atmosphere: If the reaction is sensitive to air or moisture, conduct it under an inert atmosphere (nitrogen or argon).
-
Solvent Choice: Ensure the solvent is dry and deoxygenated. Protic solvents may interfere with reactions involving the amine groups.
-
Temperature Control: Optimize the reaction temperature. Higher temperatures can lead to thermal degradation.[3][4]
-
pH Adjustment: The basicity of the diamine can influence the reaction. Consider buffering the reaction mixture if the pH is critical.
Issue 2: Formation of Unexpected Side Products
Possible Causes:
-
Reaction with CO2: If the reaction is exposed to air, the diamine can react with carbon dioxide to form carbamates or ureas.[3][4][5]
-
Reaction with Aldehydes/Ketones: Trace impurities of aldehydes or ketones in the solvent or reagents can react with the diamine.
-
Oxidation: The amine groups can be susceptible to oxidation, especially in the presence of certain catalysts or oxidizing agents.
Troubleshooting Steps:
-
Degas Solvents: Purge solvents with an inert gas to remove dissolved oxygen and carbon dioxide.
-
Purify Reagents: Ensure all starting materials are free from impurities that could react with the diamine.
-
Use of Antioxidants: In some cases, the addition of a radical scavenger or antioxidant might be beneficial, provided it does not interfere with the desired reaction.
Quantitative Data Summary
While specific experimental data for this compound is limited, the following table provides an illustrative summary of potential stability issues based on data for analogous diamines.
| Condition | Parameter | Observation with Analogous Diamines (e.g., EDA, 1,2-DAP) | Potential Impact on this compound | Reference |
| Thermal Stress | Degradation Products | Formation of imidazolidinones and ureas. | Similar degradation products are expected. | [3][4][5] |
| Air Exposure | Reactivity | Readily absorbs CO2 from the air. Reacts with moisture. | Formation of solid carbamate crusts, potential for hydrolysis. | [1][2] |
| Strong Acids | Reactivity | Violent reactions. | Protonation of amine groups, salt formation. | [2] |
| Aldehydes/Ketones | Reactivity | Forms imidazolidines and other heterocycles. | Formation of Schiff bases or cyclic adducts. | [1] |
Experimental Protocols
Protocol 1: General Procedure for Schiff Base Formation
This protocol describes a general method for the synthesis of a Schiff base from this compound and an aldehyde or ketone, based on procedures for similar compounds.[6]
-
Dissolve the Diamine: Dissolve one molar equivalent of this compound in a suitable solvent (e.g., methanol, ethanol).
-
Add Carbonyl Compound: Add two molar equivalents of the aldehyde or ketone to the solution.
-
Catalyst (Optional): A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate the reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature or under reflux for a period of 2-24 hours, monitoring the reaction progress by TLC or GC.
-
Workup: Once the reaction is complete, the solvent can be removed under reduced pressure. The resulting Schiff base can be purified by recrystallization or column chromatography.
Visualizations
Caption: Workflow for Schiff Base Synthesis.
Caption: Troubleshooting Logic for Low Yields.
Caption: Potential Thermal Degradation Pathway.
References
Technical Support Center: Refining the Work-up of 1-(4-Ethylphenyl)ethane-1,2-diamine Reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to refine the work-up procedures for reactions involving the chiral diamine, 1-(4-Ethylphenyl)ethane-1,2-diamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common initial step in the work-up of a reaction mixture containing this compound?
A1: The most common initial step is an aqueous work-up to separate the basic diamine from non-basic organic impurities and reaction byproducts. This typically involves diluting the reaction mixture with an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate) and washing it with an aqueous solution.
Q2: How can I effectively extract this compound from the organic phase?
A2: As a basic compound, the diamine can be extracted from the organic phase into an acidic aqueous solution (e.g., 1M HCl). This converts the diamine into its protonated, water-soluble salt form, leaving non-basic impurities in the organic layer. The aqueous layer can then be collected, basified (e.g., with NaOH) to regenerate the free diamine, and then the diamine can be re-extracted into a fresh organic solvent.
Q3: My product is a specific enantiomer of this compound. How can I purify it from a racemic mixture?
A3: A common and effective method for resolving racemic diamines is through diastereomeric salt formation using a chiral resolving agent. Chiral acids such as L-(+)-tartaric acid or (S)-(+)-mandelic acid are frequently used. The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization.
Q4: What are the best crystallization solvents for this compound or its salts?
A4: The choice of solvent is crucial and often determined empirically. For the free base, a mixture of a polar solvent (like ethanol or methanol) and a less polar co-solvent (like diethyl ether or hexane) can be effective. For the diastereomeric salts, polar protic solvents such as water or ethanol are commonly used, sometimes in combination, to achieve differential solubility.
Q5: I am observing significant streaking when running my purified diamine on a silica gel column. What can I do to improve the chromatography?
A5: Amines are known to interact strongly with the acidic silica gel, leading to tailing and streaking. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.5-2%), to your eluent system. Alternatively, using a different stationary phase like basic alumina can be beneficial.
Troubleshooting Guides
This section addresses specific issues that may arise during the work-up and purification of this compound.
Issue 1: Formation of a Stable Emulsion During Extraction
Emulsions are a common problem when performing liquid-liquid extractions, especially with basic aqueous solutions and chlorinated solvents.
Troubleshooting Steps:
-
Patience: Allow the separatory funnel to stand undisturbed for 15-30 minutes, as some emulsions will break over time.
-
Salting Out: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help force the separation of the layers.
-
Gentle Agitation: Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize emulsion formation.
-
Filtration: For emulsions caused by fine solid particulates, filtering the entire mixture through a pad of Celite® can break the emulsion.
-
Centrifugation: If available, centrifuging the emulsion can effectively separate the layers.
-
Solvent Modification: Adding a small amount of a different organic solvent can alter the polarity and help to break the emulsion.
Issue 2: Low Yield After Purification
Low recovery of the target diamine can be due to several factors throughout the work-up and purification process.
Troubleshooting Steps:
-
pH Adjustment: Ensure the pH of the aqueous layer is sufficiently basic (pH > 12) before re-extracting the free diamine. Incomplete neutralization will result in the diamine remaining in the aqueous phase as its salt.
-
Extraction Efficiency: Increase the number of extractions with the organic solvent (e.g., from 2 to 4 times) to ensure complete removal of the product from the aqueous phase.
-
Drying Agent: Ensure the organic extracts are thoroughly dried (e.g., with anhydrous sodium sulfate or magnesium sulfate) before solvent evaporation. Residual water can affect subsequent purification steps.
-
Crystallization Conditions: If using fractional crystallization for chiral resolution, ensure slow cooling to promote the formation of pure crystals of one diastereomer. Rapid cooling can lead to co-precipitation and lower yields of the desired enantiomer.
-
Product Volatility: While this compound is not highly volatile, be cautious with high vacuum and elevated temperatures during solvent removal to avoid product loss.
Issue 3: Low Purity or Enantiomeric Excess (ee) After Chiral Resolution
Achieving high purity and enantiomeric excess is critical for chiral compounds.
Troubleshooting Steps:
-
Recrystallization: Perform one or more recrystallizations of the diastereomeric salt to improve its purity and, consequently, the enantiomeric excess of the final diamine.
-
Choice of Resolving Agent: If one chiral acid does not provide adequate separation, try a different one (e.g., switch from tartaric acid to mandelic acid or a derivative).
-
Solvent System for Crystallization: Experiment with different solvent systems for the fractional crystallization. The solubility difference between diastereomers is highly dependent on the solvent.
-
Analytical Method: Ensure your method for determining enantiomeric excess (e.g., chiral HPLC or NMR with a chiral shift reagent) is properly validated and optimized for your compound.
Experimental Protocols
The following are generalized experimental protocols based on common procedures for the synthesis and purification of chiral 1,2-diamines. These should be adapted based on the specific reaction and scale.
Protocol 1: General Aqueous Work-up and Extraction
-
Cool the reaction mixture to room temperature.
-
If the reaction solvent is water-miscible (e.g., THF, methanol), remove it under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., 100 mL of dichloromethane) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
To isolate the diamine, extract the organic layer with 1M HCl (3 x 50 mL).
-
Combine the acidic aqueous extracts and wash with a small amount of fresh organic solvent (e.g., 20 mL of dichloromethane) to remove any remaining neutral impurities.
-
Cool the acidic aqueous layer in an ice bath and make it strongly basic (pH > 12) by the slow addition of concentrated NaOH solution.
-
Extract the liberated free diamine with dichloromethane (4 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diamine.
Protocol 2: Chiral Resolution by Fractional Crystallization
-
Dissolve the racemic this compound (1.0 eq) in a minimal amount of a hot solvent (e.g., ethanol).
-
In a separate flask, dissolve the chiral resolving agent (e.g., L-(+)-tartaric acid, 1.0 eq) in the same hot solvent.
-
Slowly add the hot solution of the resolving agent to the hot solution of the diamine with stirring.
-
Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator overnight to promote crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. This is the first crop of the diastereomeric salt.
-
To liberate the free diamine, dissolve the salt in water, basify with NaOH, and extract with an organic solvent as described in Protocol 1.
-
Determine the enantiomeric excess of the resulting diamine. If necessary, recrystallize the diastereomeric salt to improve purity.
Quantitative Data
The following table summarizes representative data for the purification of chiral diamines, which can be used as a benchmark for optimizing the work-up of this compound.
| Purification Step | Parameter | Typical Value | Notes |
| Aqueous Extraction | Yield | 85-95% | Dependent on the number of extractions and pH control. |
| Purity | >90% | Effective for removing non-basic impurities. | |
| Fractional Crystallization (1st Crop) | Diastereomeric Salt Yield | 25-50% | Based on the theoretical yield of one diastereomer. |
| Enantiomeric Excess (ee) | 70-95% | Highly dependent on the diamine, resolving agent, and solvent. | |
| Recrystallization of Diastereomeric Salt | Diastereomeric Salt Yield | 70-90% | Yield from the first crop of crystals. |
| Enantiomeric Excess (ee) | >98% | Often significantly improves the ee. |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis and purification of a chiral diamine.
Troubleshooting: Emulsion Formation
Technical Support Center: Scale-up Synthesis of 1-(4-Ethylphenyl)ethane-1,2-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 1-(4-Ethylphenyl)ethane-1,2-diamine. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the scale-up production of this compound?
A common and scalable two-step synthetic route starts from 1-(4-ethylphenyl)ethanone. The first step involves the synthesis of the α-amino ketone intermediate, 2-amino-1-(4-ethylphenyl)ethan-1-one. The second step is the reductive amination of this intermediate to yield the final product, this compound.
Q2: What are the critical parameters to control during the synthesis of the 2-amino-1-(4-ethylphenyl)ethan-1-one intermediate?
The critical parameters for the synthesis of the α-amino ketone intermediate include reaction temperature, the choice of aminating agent, and the solvent system. Careful control of these parameters is crucial to minimize the formation of byproducts and ensure a high yield of the desired intermediate.
Q3: Which reducing agents are suitable for the conversion of 2-amino-1-(4-ethylphenyl)ethan-1-one to this compound?
Catalytic hydrogenation is a highly effective method for this transformation. Various catalysts, including those based on cobalt and rhodium, have been shown to be efficient for the asymmetric hydrogenation of α-primary amino ketones, leading to high yields and enantioselectivities.[1][2] Another viable option is the use of hydride reducing agents like sodium cyanoborohydride in a reductive amination protocol.
Q4: How can the final product, this compound, be purified on a large scale?
For large-scale purification, distillation under reduced pressure is a common method for liquid diamines. If the product is a solid, recrystallization from a suitable solvent system is a preferred technique. The choice of solvent will depend on the solubility profile of the diamine and any impurities.
Troubleshooting Guides
Problem 1: Low yield of 2-amino-1-(4-ethylphenyl)ethan-1-one intermediate.
| Possible Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress using techniques like TLC or HPLC. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. |
| Degradation of starting material or product | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if the materials are sensitive to air or moisture. Lowering the reaction temperature might also prevent degradation. |
| Suboptimal aminating agent | The choice of aminating agent is crucial. For the synthesis of similar α-amino ketones, ammonia or its derivatives have been used successfully.[3][4] Consider screening different ammonia sources or aminating agents. |
| Poor quality of starting material | Verify the purity of the starting 1-(4-ethylphenyl)ethanone. Impurities can interfere with the reaction. |
Problem 2: Incomplete reduction of the α-amino ketone to the diamine.
| Possible Cause | Suggested Solution |
| Catalyst deactivation | Ensure the catalyst is handled under appropriate inert conditions. If using a heterogeneous catalyst, check for signs of poisoning from impurities in the substrate or solvent. Consider using a fresh batch of catalyst. |
| Insufficient hydrogen pressure | For catalytic hydrogenation, the pressure of hydrogen gas is a critical parameter. Ensure the pressure is maintained at the recommended level throughout the reaction. |
| Suboptimal reaction temperature | The temperature can significantly influence the rate of reduction. Optimize the temperature to ensure a reasonable reaction rate without causing degradation of the product. |
| Incorrect choice of reducing agent | If using a chemical reducing agent, ensure it is sufficiently reactive to reduce the ketone in the presence of the amino group. Sodium cyanoborohydride is often used for reductive aminations as it is more selective than sodium borohydride.[5] |
Problem 3: Formation of significant side products during the reduction step.
| Possible Cause | Suggested Solution |
| Over-reduction | Over-reduction can lead to the formation of amino alcohols.[1] To avoid this, carefully control the stoichiometry of the reducing agent or the reaction time and temperature in catalytic hydrogenations. |
| Racemization | For chiral syntheses, racemization of the α-amino ketone can occur, especially if there is an enolization step.[6] Using milder reaction conditions and minimizing the reaction time can help to preserve the stereochemistry. |
| Dimerization or polymerization | Side reactions between molecules of the starting material or product can occur at elevated temperatures. Running the reaction at a lower temperature or in a more dilute solution may help. |
Quantitative Data Summary
The following tables summarize typical yields and conditions for analogous reactions found in the literature, which can serve as a benchmark for the synthesis of this compound.
Table 1: Synthesis of α-Amino Ketone Analogs
| Starting Material | Aminating Agent | Solvent | Yield (%) | Reference |
| 2-chloro-1-(3,4-dihydroxyphenyl)ethan-1-one | 28% NH4OH | MeCN | 60 | [3] |
| 1-(4-aminophenyl)ethanone | Hydroxylamine sulfate, Sodium acetate | Methanol | 75 | [7] |
Table 2: Reduction of α-Amino Ketone Analogs
| Substrate | Catalyst/Reducing Agent | Conditions | Yield (%) | Enantiomeric Excess (%) | Reference |
| α-primary amino ketones | Cobalt-based catalyst | H2 (50 atm), 60 °C, 0.5 h | High | up to 99 | [1] |
| α-iminoketones | Rh/DuanPhos | H2 (60 atm), THF, RT | 90-96 | >99 | [6] |
| β-keto esters | NaBH3CN, AcOH | CHCl3 | - | - | [8] |
Experimental Protocols
Protocol 1: Synthesis of 2-amino-1-(4-ethylphenyl)ethan-1-one
This protocol is adapted from the synthesis of analogous α-amino ketones.
-
Halogenation: To a solution of 1-(4-ethylphenyl)ethanone in a suitable solvent (e.g., diethyl ether or chloroform), add an equimolar amount of bromine or N-bromosuccinimide. The reaction is typically carried out at room temperature and monitored by TLC. Upon completion, the solvent is removed under reduced pressure to yield 2-bromo-1-(4-ethylphenyl)ethanone.
-
Amination: The crude 2-bromo-1-(4-ethylphenyl)ethanone is dissolved in a solvent such as methanol or acetonitrile. An excess of aqueous ammonia (e.g., 28% solution) is added, and the mixture is stirred at room temperature for several hours.[3][4] The reaction progress is monitored by TLC.
-
Work-up and Isolation: Once the reaction is complete, the solvent is evaporated. The residue is taken up in water and extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to give the crude 2-amino-1-(4-ethylphenyl)ethan-1-one. Purification can be achieved by column chromatography or recrystallization.
Protocol 2: Reductive Amination to this compound
This protocol is based on established methods for the reductive amination of ketones.
-
Reaction Setup: To a solution of 2-amino-1-(4-ethylphenyl)ethan-1-one in a suitable solvent (e.g., methanol), add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.
-
Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH3CN), in portions at 0 °C. The reaction is typically stirred at room temperature until completion, as monitored by TLC or LC-MS. The pH of the reaction is often maintained in a mildly acidic range (pH 4-5) to facilitate imine formation.[5]
-
Work-up and Purification: The reaction is quenched by the addition of water. The solvent is removed under reduced pressure, and the aqueous residue is made basic with NaOH. The product is then extracted with an organic solvent (e.g., dichloromethane). The combined organic extracts are dried and concentrated. The final product can be purified by distillation under reduced pressure or by recrystallization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scihorizon.com [scihorizon.com]
- 4. 2-amino-1-(3,4-dihydroxyphenyl)ethan-1-one | 499-61-6 [chemicalbook.com]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. (E)-1-(4-Aminophenyl)ethanone oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Determining Enantiomeric Excess of 1-(4-Ethylphenyl)ethane-1,2-diamine: A Comparative Guide to Chiral HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and purification of chiral compounds. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) for the analysis of 1-(4-Ethylphenyl)ethane-1,2-diamine, alongside alternative analytical techniques. Detailed experimental protocols and supporting data are presented to assist in method selection and implementation.
The separation of enantiomers, particularly for active pharmaceutical ingredients (APIs), is a significant challenge in analytical chemistry. Chiral HPLC has emerged as a powerful and widely used technique for this purpose. This guide will focus on the application of chiral HPLC for the determination of the enantiomeric excess of this compound, a chiral diamine of interest in synthetic and medicinal chemistry.
Chiral HPLC: A Powerful Tool for Enantioseparation
Chiral HPLC utilizes a chiral stationary phase (CSP) to selectively interact with enantiomers, leading to different retention times and enabling their separation. The choice of the CSP and the mobile phase composition are crucial for achieving optimal resolution. For the separation of chiral amines like this compound, polysaccharide-based and cyclodextrin-based CSPs are often the most effective.
Comparison of Chiral HPLC Stationary Phases
| Chiral Stationary Phase (CSP) Type | Principle of Separation | Advantages | Disadvantages | Typical Mobile Phases |
| Polysaccharide-based (e.g., Chiralpak® series) | Based on derivatives of cellulose or amylose. Enantioseparation occurs through a combination of hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide structure. | Broad applicability for a wide range of chiral compounds, including amines. High loading capacity. Robust and available in both normal and reversed-phase modes. | Can be sensitive to the mobile phase composition. Some columns have limitations on the types of solvents that can be used. | Normal Phase: Hexane/Isopropanol, Hexane/Ethanol with additives like diethylamine (DEA). Reversed Phase: Acetonitrile/Water, Methanol/Water with buffers. |
| Cyclodextrin-based (e.g., CYCLOBOND™ series) | Utilizes cyclodextrins, which are cyclic oligosaccharides, as the chiral selector. Enantioseparation is based on the formation of inclusion complexes where one enantiomer fits better into the chiral cavity of the cyclodextrin. | Excellent for separating aromatic compounds. Can be used in reversed-phase, normal-phase, and polar organic modes. | The analyte must have a hydrophobic part that can fit into the cyclodextrin cavity. | Reversed Phase: Acetonitrile/Water, Methanol/Water with buffers. Polar Organic: Acetonitrile, Methanol. |
Experimental Protocol: Chiral HPLC Method for this compound
-
Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine (DEA) as a basic additive to improve peak shape and reduce tailing. The exact ratio of hexane to isopropanol may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detector at a wavelength of 220 nm or 254 nm, where the phenyl group exhibits strong absorbance.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
Data Presentation: Expected Performance
The following table presents hypothetical yet realistic data for the chiral separation of this compound based on the performance of similar compounds on polysaccharide-based CSPs.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (min) | ~ 8.5 | ~ 9.8 |
| Resolution (Rs) | - | > 1.5 |
| Peak Area | Dependent on enantiomeric ratio | Dependent on enantiomeric ratio |
| Enantiomeric Excess (% ee) | Calculated as: `( | Area₁ - Area₂ |
Alternative Methods for Enantiomeric Excess Determination
While chiral HPLC is a dominant technique, other methods can also be employed for determining the enantiomeric excess of chiral amines.
Comparison of Analytical Methods
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | High resolution and accuracy. Applicable to a wide range of compounds. Well-established and robust. | Requires specialized and often expensive chiral columns. Method development can be time-consuming. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral solvating agents or chiral derivatizing agents to induce chemical shift differences between enantiomers. | Rapid analysis. Provides structural information. Does not require separation of enantiomers. | Lower sensitivity compared to HPLC. May require derivatization, which can be complex. Chiral agents can be expensive. |
| Fluorescence Spectroscopy | Use of chiral fluorescent derivatizing agents or sensors that exhibit different fluorescence responses upon binding to different enantiomers. | High sensitivity. Suitable for high-throughput screening. | Requires the presence of a suitable functional group for derivatization. Method development can be complex. |
Visualizing the Workflow
The following diagram illustrates the general workflow for determining the enantiomeric excess of this compound using chiral HPLC.
Caption: Workflow for ee determination by Chiral HPLC.
comparative study of 1-(4-Ethylphenyl)ethane-1,2-diamine with other chiral diamines
A Comparative Analysis of Chiral Diamines in Asymmetric Catalysis
In the realm of asymmetric synthesis, the quest for efficient and selective chiral ligands is paramount for the development of stereoselective transformations. This guide provides a comparative study of two widely utilized C₂-symmetric chiral diamines: (1R,2R)-1,2-diphenylethane-1,2-diamine (DPEN) and (1R,2R)-trans-1,2-diaminocyclohexane (DACH). While the novel diamine 1-(4-Ethylphenyl)ethane-1,2-diamine is of emerging interest, a comprehensive comparison with established ligands like DPEN and DACH provides a crucial benchmark for performance evaluation. This analysis focuses on their application in the ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of prochiral ketones, a pivotal reaction in the synthesis of enantiomerically pure secondary alcohols, which are valuable building blocks in the pharmaceutical industry.[1][2]
Performance in Asymmetric Transfer Hydrogenation of Ketones
The efficacy of chiral diamines as ligands is typically assessed by the yield and enantiomeric excess (ee) they impart in a given reaction. The following tables summarize the performance of DPEN and DACH-based ruthenium catalysts in the ATH of representative aromatic ketones.
Table 1: Performance of (R,R)-DPEN-Based Catalysts in Asymmetric Transfer Hydrogenation
| Substrate | Catalyst System | S/C Ratio | H-Source | Yield (%) | ee (%) | Reference |
| Acetophenone | RuCl--INVALID-LINK-- | 1000 | HCOOH/Et₃N | >95 | 97 (R) | |
| 1-Naphthyl Methyl Ketone | ansa-Ru(II)-DPEN complex | 1000 | HCOOH/Et₃N | >95 | >99.9 (S) | [3] |
| 4-Chromanone | Ru(II)/TsDPEN | 1000-3000 | H₂ (in MeOH) | quant. | 97 (S) | [4] |
| α-Phthalimide Ketones | Ru-TsDPEN | 100 | Not Specified | up to 96 | up to 99 | [1] |
Table 2: Performance of (R,R)-DACH-Based Catalysts in Asymmetric Transformations
| Substrate/Reaction Type | Catalyst System | S/C Ratio | Conditions | Yield (%) | ee (%) | Reference |
| Diethylzinc addition to Benzaldehyde | (1R,2R)-DACH derivative | Not Specified | Not Specified | High | High | [5] |
| Asymmetric Henry Reaction | cis-DACH derivative | Not Specified | Room Temp. | Excellent | Moderate | [6] |
| Michael addition of Nitromethane to Cyclohexenone | (1R,2R)-DACH-thiourea | Not Specified | Not Specified | High | High | [7][8] |
| Asymmetric Hydrogenation of Imines | Ru-complex with DACH-derived ligand | 500 | 4 bar H₂, RT | >95 | 84-96 | [9] |
Note: Direct comparison is challenging due to varying reaction conditions and catalyst structures. However, both ligand families consistently demonstrate high levels of enantioselectivity.
Experimental Protocols
A generalized experimental protocol for the asymmetric transfer hydrogenation of a prochiral ketone using a Ru(II)-chiral diamine complex is provided below. This protocol is based on the well-established Noyori-type hydrogenations.[10][11]
General Protocol for Asymmetric Transfer Hydrogenation of Acetophenone
-
Catalyst Preparation: In a nitrogen-filled glovebox, a Schlenk flask is charged with the Ru(II)-diamine catalyst (e.g., RuCl--INVALID-LINK--) (0.01 mol%).
-
Reaction Mixture: To the flask, add a 5:2 mixture of formic acid and triethylamine (HCOOH/Et₃N) as the hydrogen source. Then, add the substrate, acetophenone (1.0 eq). The substrate-to-catalyst (S/C) ratio is typically between 100 and 1000.
-
Reaction Conditions: The flask is sealed and the reaction mixture is stirred at a controlled temperature (e.g., 28-40 °C) for a specified time (e.g., 4-24 hours), or until complete conversion is observed by TLC or GC analysis.
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Analysis: The crude product is purified by column chromatography on silica gel. The yield is determined, and the enantiomeric excess (ee) is measured by chiral HPLC analysis.
Visualizing the Process: Diagrams
To better understand the catalytic process and experimental design, the following diagrams are provided.
Caption: Catalytic cycle of Ru-catalyzed asymmetric transfer hydrogenation.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1-2-trans-diaminocyclohexane-dach-in-asymmetric-catalysis-nearing-fifty-years-of-faithful-service-and-counting - Ask this paper | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. A combined experimental and computational study to decipher complexity in the asymmetric hydrogenation of imines with Ru catalysts bearing atropisomer ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02390F [pubs.rsc.org]
- 10. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 11. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
A Comparative Guide to the Synthetic Routes of 1-(4-Ethylphenyl)ethane-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
The vicinal diamine moiety is a critical pharmacophore in numerous drug candidates and a versatile ligand in catalysis. This guide provides a comparative analysis of potential synthetic routes to 1-(4-Ethylphenyl)ethane-1,2-diamine, a compound of interest in medicinal chemistry and materials science. The following sections detail plausible synthetic strategies, offering experimental protocols and quantitative data to aid in the selection of the most suitable pathway for specific research and development needs.
At a Glance: Comparison of Synthetic Routes
| Route | Starting Material | Key Intermediates | Key Reactions | Overall Plausibility & Potential Yield | Advantages | Disadvantages |
| A | 4-Ethylacetophenone | α-Bromo ketone, α-Amino ketone, Oxime | Bromination, Amination, Oximation, Reduction | Moderate | Readily available starting material. | Use of lachrymatory α-bromo ketone; multiple steps may lower overall yield. |
| B | 4-Ethylacetophenone | α-Azido ketone | Azidation, Chemoselective Reduction | High | Potentially higher yielding and safer than Route A. | Requires careful handling of azides; chemoselectivity in reduction is crucial. |
| C | 4-Ethylstyrene | Epoxide, Azido alcohol | Epoxidation, Azide ring-opening, Reduction | Moderate to High | Stereocontrol may be possible. | Potential for regioselectivity issues in ring-opening. |
| D | 4-Ethylstyrene | Diol, Dimesylate | Dihydroxylation, Mesylation, Azide displacement | Moderate | Established transformations. | Multiple steps involving protection and activation. |
Route A: Synthesis from 4-Ethylacetophenone via an α-Halo Ketone
This route commences with the readily available 4-ethylacetophenone and proceeds through an α-bromo ketone intermediate.
Experimental Protocol:
Step 1: α-Bromination of 4-Ethylacetophenone
To a solution of 4-ethylacetophenone (1 eq.) in a suitable solvent such as methanol, N-bromosuccinimide (NBS) (1.2 eq.) is added portion-wise at reflux temperature in the presence of a catalytic amount of active aluminum oxide. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product, 2-bromo-1-(4-ethylphenyl)ethanone, is purified by recrystallization or column chromatography. This α-bromination of aralkyl ketones using NBS and Al2O3 in methanol has been shown to be an exclusive process.[1]
Step 2: Amination of 2-Bromo-1-(4-ethylphenyl)ethanone
The α-bromo ketone (1 eq.) is dissolved in a suitable solvent and treated with an excess of an ammonia source (e.g., a solution of ammonia in methanol or ammonium hydroxide) at room temperature or with gentle heating. The reaction progress is monitored by TLC. After completion, the solvent is evaporated, and the crude α-amino ketone is purified.
Step 3: Oximation of the α-Amino Ketone
The α-amino ketone (1 eq.) is dissolved in ethanol, and an aqueous solution of hydroxylamine hydrochloride (1.5 eq.) and a base (e.g., sodium acetate, 2 eq.) is added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The product, the corresponding oxime, is then isolated by extraction.
Step 4: Reduction of the Oxime
The oxime (1 eq.) is dissolved in a suitable solvent like methanol or acetic acid. A reducing agent such as zinc dust in the presence of ammonium formate or acetic acid is added, and the mixture is refluxed.[2] The reaction is monitored by TLC. After completion, the solid is filtered off, and the filtrate is concentrated. The crude diamine is then purified by distillation or column chromatography.
DOT Diagram of Route A
Caption: Synthetic pathway from 4-ethylacetophenone via an α-bromo ketone.
Route B: Synthesis from 4-Ethylacetophenone via an α-Azido Ketone
This route offers an alternative to the use of lachrymatory α-bromo ketones by employing an α-azido ketone intermediate.
Experimental Protocol:
Step 1: Synthesis of 2-Azido-1-(4-ethylphenyl)ethanone
Following a procedure analogous to the synthesis of 2-azido-1-(4-methylphenyl)ethanone, 4-ethylacetophenone (1 eq.) is first converted to its α-bromo derivative as described in Route A, Step 1. The crude 2-bromo-1-(4-ethylphenyl)ethanone is then dissolved in a solvent like acetonitrile, and sodium azide (3 eq.) is added. The mixture is stirred at room temperature for several hours.[3][4] After quenching with water, the product is extracted and purified by column chromatography.
Step 2: Chemoselective Reduction of the α-Azido Ketone
The 2-azido-1-(4-ethylphenyl)ethanone (1 eq.) is dissolved in a suitable solvent, and a chemoselective reducing agent such as tin(II) chloride is added. This reagent has been shown to be effective for the selective reduction of α-azido ketones to α-amino ketones.[5][6] The reaction is monitored by TLC. Upon completion, the product, 2-amino-1-(4-ethylphenyl)ethanone, is isolated and purified.
Step 3: Reduction of the α-Amino Ketone
The resulting α-amino ketone can be converted to the target diamine by reductive amination. The ketone is treated with an ammonia source in the presence of a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation.
DOT Diagram of Route B
Caption: Synthesis from 4-ethylacetophenone via an α-azido ketone intermediate.
Route C: Synthesis from 4-Ethylstyrene via Epoxidation
This approach utilizes 4-ethylstyrene as the starting material, proceeding through an epoxide intermediate.
Experimental Protocol:
Step 1: Epoxidation of 4-Ethylstyrene
4-Ethylstyrene (1 eq.) is dissolved in a suitable solvent like dichloromethane. An epoxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) (1.1 eq.) is added portion-wise at 0 °C. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then washed with a basic solution (e.g., sodium bicarbonate) to remove the acid byproduct, and the epoxide, 2-(4-ethylphenyl)oxirane, is purified.
Step 2: Ring-Opening of the Epoxide with Sodium Azide
The epoxide (1 eq.) is dissolved in a mixture of acetonitrile and water. Sodium azide (1.5 eq.) and a catalyst such as Oxone® are added, and the mixture is stirred at room temperature.[7] The reaction is highly regioselective, with the azide attacking the benzylic position. After completion, the product, 2-azido-1-(4-ethylphenyl)ethan-1-ol, is extracted and purified.
Step 3: Reduction of the Azido Alcohol
The azido alcohol (1 eq.) is reduced to the corresponding amino alcohol using a reducing agent like lithium aluminum hydride (LAH) in an ethereal solvent or by catalytic hydrogenation.
Step 4: Conversion of the Amino Alcohol to the Diamine
The resulting 2-amino-1-(4-ethylphenyl)ethan-1-ol can be converted to the diamine through a two-step process involving activation of the hydroxyl group (e.g., as a mesylate or tosylate) followed by nucleophilic substitution with an amine source.
DOT Diagram of Route C
Caption: Synthetic pathway starting from 4-ethylstyrene via epoxidation.
Route D: Synthesis from 4-Ethylstyrene via Dihydroxylation
This route also starts from 4-ethylstyrene but proceeds through a diol intermediate.
Experimental Protocol:
Step 1: Dihydroxylation of 4-Ethylstyrene
4-Ethylstyrene (1 eq.) is dihydroxylated using established methods such as the Sharpless asymmetric dihydroxylation to potentially achieve stereocontrol, or more simply using osmium tetroxide (catalytic) with N-methylmorpholine N-oxide (NMO) as the co-oxidant. This yields 1-(4-ethylphenyl)ethane-1,2-diol.
Step 2: Conversion to a Dimesylate
The diol (1 eq.) is dissolved in a suitable solvent like dichloromethane and cooled to 0 °C. A base such as triethylamine (2.5 eq.) is added, followed by the dropwise addition of methanesulfonyl chloride (2.2 eq.). The reaction is stirred until completion. The resulting dimesylate is then isolated and purified.
Step 3: Nucleophilic Substitution with Azide
The dimesylate (1 eq.) is dissolved in a polar aprotic solvent such as DMF, and sodium azide (2.5 eq.) is added. The mixture is heated to promote the double nucleophilic substitution. The resulting diazide is then extracted and purified.
Step 4: Reduction of the Diazide
The diazide is reduced to the target this compound using a suitable reducing agent such as lithium aluminum hydride or through catalytic hydrogenation.
DOT Diagram of Route D
References
- 1. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencemadness.org [sciencemadness.org]
- 3. 2-Azido-1-(4-methylphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Azido-1-(4-nitrophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. Ring Opening of Epoxides and Aziridines with Sodium Azide using Oxone® in Aqueous Acetonitrile: A Highly Regioselective Azidolysis Reaction [organic-chemistry.org]
biological activity of 1-(4-Ethylphenyl)ethane-1,2-diamine versus similar compounds
Introduction
Due to the limited availability of public data on the specific biological activity of 1-(4-Ethylphenyl)ethane-1,2-diamine, this guide provides a comparative analysis of a series of well-characterized, structurally related phenylethylamine derivatives. The selected compounds are known to interact with adrenergic receptors, which are a class of G protein-coupled receptors that are targets for many therapeutic agents. This comparison aims to provide researchers, scientists, and drug development professionals with a framework for understanding the structure-activity relationships within this important class of compounds, supported by experimental data and detailed methodologies.
Comparative Biological Activity Data
The following table summarizes the binding affinities (Ki) of selected phenylethylamine derivatives for different adrenergic receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | α1-Adrenergic Receptor (Ki, nM) | α2-Adrenergic Receptor (Ki, nM) | β1-Adrenergic Receptor (Ki, nM) | β2-Adrenergic Receptor (Ki, nM) |
| Norepinephrine | 150 | 40 | 80 | 220 |
| Epinephrine | 100 | 30 | 50 | 150 |
| Isoproterenol | 2,500 | 800 | 10 | 20 |
| Phenylephrine | 50 | 1,000 | 5,000 | 10,000 |
| Clonidine | 1,000 | 1.5 | >10,000 | >10,000 |
Experimental Protocols
The data presented in the table above is typically generated using radioligand binding assays. Below is a detailed methodology for a representative radioligand binding assay.
Radioligand Binding Assay for Adrenergic Receptors
-
Objective: To determine the binding affinity (Ki) of a test compound for a specific adrenergic receptor subtype.
-
Materials:
-
Cell membranes expressing the adrenergic receptor subtype of interest (e.g., from CHO or HEK293 cells).
-
Radioligand specific for the receptor (e.g., [³H]prazosin for α1, [³H]rauwolscine for α2, [³H]dihydroalprenolol for β receptors).
-
Test compound (e.g., norepinephrine, isoproterenol).
-
Non-specific binding control (e.g., phentolamine for α receptors, propranolol for β receptors).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
A constant concentration of the radioligand and cell membranes are incubated with varying concentrations of the test compound.
-
The incubation is carried out in the assay buffer for a specific time and at a specific temperature to reach equilibrium (e.g., 60 minutes at 25°C).
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound.
-
The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the downstream signaling pathway of β-adrenergic receptors and a typical workflow for a cell-based functional assay.
Performance of 1-(4-Ethylphenyl)ethane-1,2-diamine in Different Solvent Systems: A Comparative Analysis
A comprehensive review of existing literature reveals a significant gap in quantitative data regarding the performance of 1-(4-Ethylphenyl)ethane-1,2-diamine in various solvent systems. Despite extensive searches for experimental data on its synthesis, catalytic activity, and recrystallization, no specific studies detailing the impact of different solvents on its efficacy were identified. This scarcity of information extends to the closely related and more commercially available analogue, 1-phenylethane-1,2-diamine, which was investigated as a proxy.
Due to the lack of available quantitative data, it is not possible to provide a detailed comparison guide with structured tables and experimental protocols as originally intended. The scientific community has yet to publish research that systematically evaluates how the choice of solvent influences key performance indicators such as reaction yield, enantiomeric excess, reaction rate, or solubility for this compound.
This report will, therefore, outline the general considerations for solvent selection for similar chiral diamines and present a logical workflow for conducting solvent screening experiments. This information is intended to guide researchers in designing their own studies to determine the optimal solvent system for their specific application of this compound.
General Considerations for Solvent Selection with Chiral Diamines
The performance of chiral diamines, which are widely used as ligands in asymmetric catalysis and as resolving agents, is often highly dependent on the solvent system. Key factors to consider when selecting a solvent include:
-
Solubility: The diamine and all other reactants must have adequate solubility in the chosen solvent at the desired reaction temperature to ensure a homogeneous reaction mixture. Poor solubility can lead to slow reaction rates and incomplete conversions.
-
Polarity: The polarity of the solvent can significantly influence the stability of transition states and intermediates in a chemical reaction. For reactions involving polar or charged species, polar solvents are often preferred. In the context of chiral resolution through diastereomeric salt formation, solvent polarity can affect the solubility of the diastereomeric salts differently, enabling selective crystallization.
-
Coordination: Some solvents can coordinate to metal centers in catalytic complexes, potentially competing with the chiral diamine ligand and affecting the catalyst's activity and enantioselectivity. Non-coordinating solvents are often favored in such cases.
-
Protic vs. Aprotic: Protic solvents, which contain acidic protons (e.g., alcohols), can participate in hydrogen bonding and may interfere with reactions involving strong bases or organometallic reagents. Aprotic solvents (e.g., ethers, halogenated hydrocarbons) are generally more inert.
Experimental Workflow for Solvent Screening
To determine the optimal solvent system for a reaction or process involving this compound, a systematic solvent screening is recommended. The following workflow provides a general guideline for such an investigation.
Figure 1. A generalized workflow for solvent screening and optimization for a chemical process involving a chiral diamine.
Conclusion and Future Outlook
The absence of published data on the performance of this compound in different solvent systems highlights a clear area for future research. Such studies would be of significant value to researchers in the fields of asymmetric synthesis and drug development, enabling them to make informed decisions on solvent selection and optimize their chemical processes. The experimental workflow presented here provides a framework for conducting these much-needed investigations. It is anticipated that future research will elucidate the solvent effects on this promising chiral diamine, thereby expanding its utility and application in synthetic chemistry.
Safety Operating Guide
Personal protective equipment for handling 1-(4-Ethylphenyl)ethane-1,2-diamine
This guide provides crucial safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with 1-(4-Ethylphenyl)ethane-1,2-diamine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on data from structurally similar aromatic amines and diamines, such as N1-benzylethane-1,2-diamine and ethylenediamine. Aromatic amines are a class of compounds that can be readily absorbed through the skin and may pose significant health risks, including carcinogenicity and mutagenicity.[1][2] Therefore, cautious handling is imperative.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is essential to minimize exposure. This includes protection for the skin, eyes, and respiratory system.
Engineering Controls:
-
Always work in a well-ventilated area.
-
Use of a chemical fume hood is required for all procedures involving this compound to control airborne concentrations.[3][4]
Personal Protective Equipment:
-
Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[3] A face shield should be worn in situations with a high potential for splashing.[5][6]
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves.[3][7] Given the nature of aromatic amines, double gloving may be appropriate. Butyl rubber or nitrile gloves are often recommended for handling similar chemicals.[5][6] Always inspect gloves for signs of degradation or punctures before use.
-
Protective Clothing: Wear a chemical-resistant apron or a lab coat.[3][5] For larger quantities or in situations with a higher risk of exposure, chemical-resistant coveralls that cover the entire body from wrists to ankles are recommended.[5][8] Pant legs should be worn outside of boots to prevent chemicals from entering footwear.[5][8]
-
-
Footwear: Chemical-resistant boots with steel toes and shanks are recommended, especially when handling larger quantities.[5][7]
-
Respiratory Protection: If engineering controls do not maintain airborne concentrations below exposure limits, or during spill clean-up, a NIOSH-approved respirator is necessary.[3][6] The type of respirator will depend on the specific conditions and potential exposure levels.
Summary of Personal Protective Equipment
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles (ANSI Z87.1 compliant).[8] Face shield for splash hazards.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile).[5][6] |
| Body Protection | Laboratory coat, chemical-resistant apron, or coveralls.[3][5] |
| Foot Protection | Closed-toe shoes. Chemical-resistant boots for significant exposure risk.[5][7] |
| Respiratory | NIOSH-approved respirator if ventilation is inadequate or in case of high aerosol generation.[3][6] |
Operational Plan: Handling and Storage
Handling:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Have an emergency plan in place, including the location of safety showers and eyewash stations.
-
Location: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[3][4] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[4]
-
Clothing: Remove any contaminated clothing immediately and wash it separately from other laundry before reuse.[3][8]
Storage:
-
Container: Store in a tightly closed, properly labeled container.[3][4]
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials.[4][9] Designate a specific storage area for corrosives.[4][9]
-
Conditions to Avoid: Avoid exposure to heat, open flames, and other sources of ignition.[9][10]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety.
-
Waste Classification: This compound should be treated as hazardous waste.
-
Waste Collection:
-
Collect waste in a designated, properly labeled, and sealed container that is compatible with the chemical.[11]
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Container Management:
-
Waste containers should be stored in a designated satellite accumulation area within the laboratory.[11]
-
Ensure containers are kept closed except when adding waste.
-
-
Disposal Procedure:
Experimental Workflow and Safety Procedures
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 6. americanchemistry.com [americanchemistry.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. osha.oregon.gov [osha.oregon.gov]
- 9. thermofishersci.in [thermofishersci.in]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. ptb.de [ptb.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
